Alpha-Calacorene is a sesquiterpene hydrocarbon, a class of organic compounds built from three isoprene units. Its basic chemical characteristics are summarized in the following table.
| Property | Value / Description |
|---|---|
| IUPAC Name | 1-Isopropyl-4,7-dimethyl-1,2-dihydronaphthalene [1] |
| Chemical Formula | C₁₅H₂₀ [1] |
| Molecular Weight | 200.32 g/mol [1] |
| CAS Registry Number | 21391-99-1 [1] |
| Structure Type | Sesquiterpene Hydrocarbon [2] [3] |
This compound is identified as a minor constituent in the essential oils of various plants. The table below lists its measured relative concentrations in recent studies.
| Plant Source | Reported Relative Percentage | Analytical Technique | Citation |
|---|---|---|---|
| Cedrus atlantica (Atlas Cedar) Essential Oil | 0.37% | GC-MS [3] | |
| Acorus calamus (Calamus) Rhizome Essential Oil | 2.5% | GC-MS [2] |
Research indicates that this compound, often as part of a complex essential oil mixture, is associated with several bioactivities relevant to drug discovery:
While a complete protocol for this compound-specific assays was not available, the general experimental workflow for studying such plant-derived terpenes can be summarized. The diagram below outlines the key stages from extraction to activity testing.
General workflow for the extraction, identification, and bioactivity testing of terpenes like this compound from plant sources.
Based on the methodologies in the search results, here are the technical details for key experiments:
The current information on this compound is primarily as a component of essential oils. For drug development, the following areas require further investigation:
| Sesquiterpene Type / Example | Natural Source | Key Properties / Biological Activities |
|---|---|---|
| Sesquiterpene Lactones (e.g., EPD) [1] | Calomeria amaranthoides (plant) | Cytotoxic activity against human cancer cell lines (e.g., ovarian cancer) [1]. |
| Sesquiterpene Lactones (e.g., Germacranolides) [2] | Neurolaena lobata (plant) | Noteworthy antiproliferative activity against human cervical cancer cells [2]. |
| Monocyclic (e.g., α-Bisabolol) [3] | Padina gymnospora (brown algae) | Anti-biofilm, neuroprotective effects, mitigation of Alzheimer's disease pathology [3]. |
| Bicyclic (e.g., β-Caryophyllene) [4] | Various plants (e.g., Cannabis sativa) | Induces oxidative stress in neuronal cells; potential for neuroprotective studies [4]. |
| Bound Form Terpenes [5] | Fruit peels (e.g., watermelon), corn silk | Odorless, high stability and water-solubility; act as aroma precursors [5]. |
Although not specific to alpha-Calacorene, the experimental workflows from these studies can serve as a reference for your own research.
Sesquiterpene lactones, a major class of sesquiterpenes, are known to modulate several key signaling pathways in cancer, as illustrated in the following diagram:
Key signaling pathways modulated by sesquiterpene lactones in cancer research [6].
Given the lack of direct data, I suggest these approaches to find the information you need:
The table below summarizes the fundamental chemical and physical properties of alpha-Calacorene as found in the consulted databases.
| Property | Value |
|---|---|
| IUPAC Name | 4,7-Dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene [1] |
| Molecular Formula | C15H20 [2] [1] |
| Molecular Weight | 200.32 g/mol [1] |
| CAS Registry Number | 21391-99-1 [2] |
| Canonical SMILES | CC1=CCC(C2=C1C=CC(=C2)C)C(C)C [1] |
| XLogP3-AA | 4.4 [1] |
| Hydrogen Bond Donor Count | 0 [1] |
| Hydrogen Bond Acceptor Count | 0 [1] |
The search results indicate one specific plant source for this compound. It's important to note that this list is not exhaustive and more sources may be identified through specialized natural product databases.
| Source | Type | Reference |
|---|---|---|
| Cyperus articulatus (Jointed Flatsedge) | Plant | [1] |
While a specific experimental protocol for this compound was not detailed in the search results, the following workflow synthesizes standard methodologies for analyzing bound terpenes in plant materials, which is highly relevant for a comprehensive profiling of terpene sources [3]. This can serve as a guide for designing your experiments.
The workflow for analyzing bound terpenes like this compound involves sample preparation, hydrolysis to release the compounds, and then analysis. The following diagram illustrates this process:
Workflow for the analysis of bound terpenes in plant materials.
A key challenge in terpene analysis is that they can exist in both free and bound forms. The bound form is conjugated with sugar moieties, making it non-volatile, odorless, and highly water-soluble [3]. Specialized techniques are required to analyze these bound terpenes, as standard methods for volatile terpenes will miss them.
The following table outlines a detailed methodology based on the approach used in the search result, which can be adapted for the analysis of this compound in plant tissues [3].
| Step | Parameter | Details / Specification |
|---|---|---|
| 1. Sample Prep | Plant Material | Use dried and finely ground plant tissue (e.g., peel, root, bark). |
| 2. Extraction | Solvent | Use acetone for optimal recovery of bound terpenes. |
| Method | Solvent extraction (e.g., maceration or shaking at room temperature). | |
| 3. Hydrolysis | Reagent | Aqueous acid (e.g., strong acid like H2SO4 at high temperature). |
| Purpose | To hydrolyze glycosidic bonds and release free terpenes. | |
| 4. Analysis | Technique | Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). |
| Identification | Identify this compound by comparing its mass spectrum and retention time to those of an authentic standard. |
The discovery that terpenes can exist in significant quantities as bound, odorless precursors opens up several promising research avenues, particularly for drug development.
The diagram below visualizes this biosynthetic enzyme discovery strategy:
A strategy for discovering terpene biosynthetic enzymes via genome mining.
The table below summarizes the identified plant sources and the relative concentration of this compound in their essential oils.
| Plant Species | Common Name | Plant Organ | This compound Content (%) | Key Co-occurring Compounds |
|---|---|---|---|---|
| Acorus calamus [1] | Sweet Flag | Rhizome | 2.5% [1] | Shyobunone (7.5%), Isoshyobunone (5.7%), Preisocalamendiol (12.0%) [1] |
| Pilgerodendron uviferum [2] | Ciprés de las Guaitecas | Not Specified | 2.4% [2] | δ-Cadinene (44.9%), trans-Cadina-1(6),4-diene (8.3%), α-Copaene (6.1%) [2] |
| Mespilodaphne cymbarum [3] | Louro-inhamuí | Wood / Heartwood | 6.4% (in wood, via SPME) [3] | α-Copaene (17%), trans-Calamenene (7.4%), δ-Cadinene (5.5%) [3] |
For researchers aiming to identify and quantify this compound, the following validated experimental workflows can be employed.
This protocol, adapted from a study on agricultural byproducts, is particularly useful for comprehensive profiling as it accounts for both free and bound terpenes [4].
This is a standard method for analyzing the free volatile oil composition.
The following diagram illustrates the decision workflow for these two primary analytical approaches:
The presence and context of this compound in these plants have several research implications:
The following tables summarize the Kovats Retention Indices (RI) for alpha-Calacorene, a key identifying parameter in Gas Chromatography. The data is categorized by the type of chromatographic column and temperature program used [1].
Table 1: Retention Indices on Non-Polar Columns
This data is crucial for method development and compound identification using common non-polar stationary phases like DB-5 and HP-5.
| Column Type | Active Phase | Temperature Program | Retention Index (I) | Reference |
|---|---|---|---|---|
| Capillary | Apiezon L | Isothermal, 190°C | 1585 | Andersen, Ohta, et al., 1977 |
| Capillary | DB-1 | Ramp, 3°C/min from 60°C | 1538 | Mevy, Bessiere, et al., 2006 |
| Capillary | DB-5 | Ramp, 3°C/min from 60°C | 1546 | Adams, Morris, et al., 2005 |
| Capillary | DB-5 | Ramp, 3°K/min from 60°C | 1542 | Adams and Nguyen, 2005 |
| Capillary | HP-5MS | Ramp, 3°C/min from 60°C | 1522 | Couladis, Chinou, et al., 2003 |
| Capillary | SPB-5 | Ramp, 4°C/min from 60°C | 1560 | Gauvin, Lecomte, et al., 2004 |
Table 2: Retention Indices on Polar Columns
This data is important for confirming identity and separating co-eluting compounds using polar stationary phases like Carbowax 20M.
| Column Type | Active Phase | Temperature Program | Retention Index (I) | Reference |
|---|---|---|---|---|
| Capillary | Carbowax 20M | Isothermal, 165°C | 1930 | Andersen, Ohta, et al., 1977 |
| Packed | Carbowax 20M | Isothermal, 165°C | 1926 | Andersen, Syrdal, et al., 1973 |
| Capillary | HP-Wax | Ramp, 4°C/min from 60°C | 1948 | Gauvin, Lecomte, et al., 2004 |
| Capillary | Supelcowax-10 | Ramp, 3°C/min from 75°C | 1916 | Tzakou and Couladis, 2001 |
The following methodologies detail how the data in the tables above was generated and highlight other research contexts for this compound.
The diagram below outlines a generalized experimental workflow for the isolation, identification, and bioactivity testing of this compound from a plant source, as described in the research.
This workflow depicts the process from plant material to the identification and testing of this compound [2].
Alpha-calacorene is a sesquiterpenoid, a class of organic compounds commonly found in plants. The table below outlines the plants where it has been identified and the context of its characterization.
| Plant Source | Context of Identification | Reported Abundance | Analytical Technique |
|---|---|---|---|
| Vitex doniana [1] | Identified in the ethyl acetate leaf extract. | Listed as "less abundant". | GC-MS [1] |
| Acorus calamus [2] | Detected in the essential oil (ACEO). | Specific percentage not provided for this compound; beta-calacorene was found at 3.01%. | GC-MS [2] |
| Heterotheca inuloides [3] | Found in the flowers; focus on the enantiomer (8R)-(−)-3-hydroxy-α-calacorene. | Abundance not specified; study focused on absolute configuration. | Chiral chromatography, X-ray crystallography [3] |
The identification and analysis of this compound rely on chromatographic and spectrometric techniques.
The following diagram illustrates a generalized workflow for the phytochemical characterization of this compound from plant material.
While direct mechanistic studies on this compound are limited, research on the plants that produce it points to promising bioactivities.
Based on the gathered information, the following areas require further investigation to create a complete technical profile:
The table below lists key thermodynamic properties for this compound, calculated using the Joback method [1].
| Property | Symbol | Value | Unit | State |
|---|---|---|---|---|
| Enthalpy of Formation | ΔfH°gas | -31.67 | kJ/mol | Gas |
| Gibbs Free Energy of Formation | ΔfG° | 235.11 | kJ/mol | Not specified |
| Enthalpy of Fusion | ΔfusH° | 21.21 | kJ/mol | Phase change |
| Enthalpy of Vaporization | ΔvapH° | 53.23 | kJ/mol | Phase change |
| Boiling Point | Tboil | 593.95 | K | - |
| Melting Point | Tfus | 322.97 | K | - |
| Critical Temperature | Tc | 815.53 | K | - |
| Critical Pressure | Pc | 2117.78 | kPa | - |
| Critical Volume | Vc | 0.697 | m³/kmol | - |
The quantitative data presented is based on calculated, not experimentally measured, values [1].
The following diagram outlines the general pathways for determining the enthalpy of formation, highlighting that computational methods are the primary source for this compound data.
The table below summarizes the key identifiers and stereochemical assignment for alpha-calacorene.
| Property | Description |
|---|---|
| IUPAC Name | (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene [1] [2] |
| CAS Registry Number | 21391-99-1 [3] [4] [2] |
| Molecular Formula | C₁₅H₂₀ [4] [1] [2] |
| Molecular Weight | 200.32 g/mol [1] |
| Defined Stereocenter | 1 (of 1) [1] |
| Absolute Configuration | (1S) [3] [1] [2] |
| Other Names | (+)-α-Calacorene; (S)-1-isopropyl-4,7-dimethyl-1,2-dihydronaphthalene [3] [4] |
This (1S) configuration means the molecule is chiral, and its naturally occurring form is the (S)-enantiomer, often reported as (+)-alpha-calacorene [1]. The opposite (1R) enantiomer also exists [1].
The absolute configuration of terpenes like this compound is typically determined using advanced analytical techniques. For a closely related compound, ( )−-3-hydroxy-α-calacorene, the absolute configuration was established as (8R) via X-ray crystallographic analysis [5]. This method provides definitive proof of the spatial arrangement of atoms in a crystal.
Other key methodologies for determining stereochemistry include:
The following diagram outlines a general workflow for determining the absolute configuration of a compound like this compound, integrating the techniques discussed.
This workflow shows how multiple techniques are combined for conclusive stereochemical analysis. While chiral HPLC separates enantiomers for relative comparison, X-ray crystallography provides the most definitive proof of absolute configuration [5].
This compound is a sesquiterpene compound belonging to the class of organic compounds known as cadinane-type sesquiterpenoids, characterized by its molecular formula C₁₅H₂₀ and molecular weight of 200.3193 g/mol. This compound possesses a complex bicyclic structure with an isopropyl group and two methyl substituents, making it a valuable target for isolation from natural sources. As a secondary metabolite in various aromatic plants, this compound contributes to the defense mechanisms of plants and exhibits potential bioactivities that are of interest to pharmaceutical and fragrance industries. The compound's relatively non-polar nature and specific volatility characteristics make it amenable to various extraction and separation techniques commonly employed in essential oil processing.
The isolation of this compound from essential oils presents significant technical challenges due to the complex chemical matrices in which it is found. Essential oils typically contain hundreds of compounds with similar physicochemical properties, including closely related terpenoids that may co-elute or exhibit similar retention characteristics during chromatographic separations. Furthermore, this compound often occurs in relatively low concentrations within essential oils, necessitating efficient preconcentration and purification strategies. This document addresses these challenges by providing detailed protocols for the identification, extraction, and purification of this compound, supported by robust analytical verification methods to ensure compound identity and purity.
The primary analytical method for identifying this compound in essential oils is Gas Chromatography-Mass Spectrometry (GC-MS), which combines separation capabilities with structural elucidation. The chemical nature of essential oils, comprising volatile and semi-volatile compounds, makes them particularly suitable for GC-MS analysis. However, relying solely on mass spectral libraries for identification can lead to erroneous results due to the similarity of mass spectra among structurally related terpenoids. To increase the reliability of identification, it is essential to use a dual approach that incorporates both mass spectral data and retention index information [1] [2]. This combined approach significantly enhances the confidence in compound identification, as the retention index provides an additional orthogonal parameter that is independent of mass spectral fragmentation patterns.
When performing GC-MS analysis for this compound identification, specific instrumental parameters must be optimized to achieve adequate separation and detection. The analysis should be conducted using a non-polar or mid-polar capillary column, such as HP-5, DB-5, or equivalent, with dimensions of 30 m × 0.25 mm × 0.25 μm. The oven temperature program should be carefully designed to resolve this compound from co-eluting compounds, typically starting at 40-60°C with a gradual increase of 3-5°C per minute up to 230-280°C [3] [4]. The mass spectrometer should be operated in electron impact (EI) mode at 70 eV, with scanning over a mass range of 40-500 m/z to ensure detection of both low and high molecular weight fragments characteristic of this compound.
Retention indices (RI) provide a standardized system for comparing the elution behavior of compounds across different GC systems and laboratories, serving as a crucial identification parameter complementary to mass spectral data. The Kovats Retention Index system, which uses n-alkanes as reference points, is particularly valuable for terpenoid identification. For this compound, specific retention index values have been established on various stationary phases, providing reference benchmarks for identification [4]. On non-polar columns such as DB-5 or equivalent, this compound typically exhibits retention indices in the range of 1520-1560, while on polar columns like Carbowax 20M, it demonstrates higher retention indices in the range of 1900-1948 [4].
The use of retention indices significantly enhances the reliability of identification when combined with mass spectral matching. Research has demonstrated that a combined approach using both GC fingerprints derived from relative retention indices and recorded mass spectra of separated compounds provides more accurate results than either method alone [1] [2]. A parameter called the global composition evaluation index (IGCMS), derived from a balanced average of both criteria, has been proposed with a recommended ratio of GC:MS of 1:2, reflecting the greater accuracy of MS comparison while still incorporating the valuable supplementary information provided by retention indices [2]. This approach is particularly important for this compound, which may co-elute with or exhibit similar fragmentation patterns to other sesquiterpenes in complex essential oil matrices.
Table 1: Retention Indices of this compound on Different GC Stationary Phases
| Column Type | Stationary Phase | Retention Index Range | Experimental Conditions |
|---|---|---|---|
| Non-polar | DB-5 | 1542-1550 | Temperature ramp: 3°C/min from 60°C to 246°C [4] |
| Non-polar | HP-5MS | 1522-1542 | Temperature ramp: 3°C/min from 60°C to 280°C [4] |
| Non-polar | SPB-5 | 1560 | Temperature ramp: 4°C/min from 60°C, hold at 200°C for 30 min [4] |
| Polar | Carbowax 20M | 1926-1930 | Isothermal at 165°C [4] |
| Polar | HP-Wax | 1948 | Temperature ramp: 4°C/min from 60°C, hold at 230°C for 30 min [4] |
For particularly complex essential oil matrices or when this compound is present at very low concentrations, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF MS) provides enhanced separation power and detection sensitivity. This technique is especially valuable for resolving co-eluting compounds that may be poorly separated in conventional one-dimensional GC [5]. The GC×GC approach utilizes two separate columns with different stationary phases, typically a non-polar primary column followed by a more polar secondary column, creating a two-dimensional separation space that significantly increases peak capacity and resolution.
Another advanced approach involves the use of retention time locking (RTL) methodologies, which maintain consistent retention times across different instruments and over time, facilitating the creation of reliable laboratory-specific databases for this compound identification. When combined with spectral deconvolution algorithms, this approach can identify and quantify this compound even in the presence of partial co-elution with other compounds. For quantitative analysis, the use of internal standards with similar chemical properties to this compound, such as other sesquiterpenes not naturally present in the sample, improves the accuracy of concentration determinations by accounting for potential losses during sample preparation and injection.
Fractional distillation represents an efficient initial fractionation method for concentrating this compound from crude essential oils based on differences in volatility. This technique is particularly suitable for industrial-scale operations and can significantly reduce the complexity of the mixture before subsequent chromatographic steps. The fundamental principle involves multiple vaporization-condensation cycles within a fractionating column, which provides the equivalent of numerous theoretical plates for separation [6]. For compounds like this compound with boiling points typically in the range of 270-280°C, fractional distillation allows separation from more volatile monoterpenes and less volatile sesquiterpenes and oxygenated compounds.
The setup for fractional distillation includes a fractionating column packed with materials that provide a large surface area for vapor-liquid contact, such as glass beads or metal wool, positioned between the distillation flask and the condenser [6]. The distillation should be performed under reduced pressure to lower the boiling points of the components and minimize potential thermal degradation. For this compound enrichment, the fraction collecting around 125-135°C at 10 mmHg typically contains the highest concentration of this compound, though these parameters should be optimized for each specific essential oil matrix. The efficiency of the separation can be monitored by GC-MS analysis of collected fractions, allowing for the selection of fractions enriched in this compound for further purification.
Column chromatography using normal phase silica gel represents a widely accessible and effective method for the isolation of this compound from pre-enriched essential oil fractions. The separation is based on differences in polarity and molecular structure, allowing this compound to be separated from closely related compounds. A typical protocol involves using a silica gel column (200-400 mesh) with a sample-to-adsorbent ratio of 1:50 to 1:100, eluted with a gradient of non-polar to moderately polar solvents such as hexane, followed by hexane-ethyl acetate mixtures of increasing polarity [7]. This compound typically elutes in the 2-5% ethyl acetate in hexane fraction, though this should be determined empirically for each application.
For higher resolution separation, preparative high-performance liquid chromatography (HPLC) provides superior resolving power for the isolation of this compound. Both normal-phase and reversed-phase systems can be employed, with the choice depending on the specific composition of the essential oil fraction. Normal-phase HPLC using silica columns with hexane-ethyl acetate or hexane-isopropanol gradients generally provides better separation of terpenoid compounds, while reversed-phase HPLC with C18 columns and methanol-water or acetonitrile-water gradients may offer complementary selectivity. The use of preparative GC represents another viable approach for obtaining high-purity this compound, particularly when only small quantities are required. This technique involves collecting the effluent from a preparative-scale gas chromatograph as the compound elutes from the column, with special adaptations to condense and trap the volatile compounds.
Table 2: Comparison of Separation Techniques for this compound Isolation
| Technique | Principle | Capacity | Resolution | Applications |
|---|---|---|---|---|
| Fractional Distillation | Differences in volatility | High | Moderate | Initial enrichment from crude essential oils |
| Column Chromatography | Adsorption polarity | Medium to High | Moderate | Intermediate purification step |
| Preparative HPLC | Multiple interaction mechanisms | Low to Medium | High | Final purification step |
| Preparative GC | Volatility and polarity | Low | Very High | Small-scale high-purity isolation |
Sample Preparation: Begin by preparing a 1% (w/v) solution of the essential oil in high-purity hexane or dichloromethane. Add an appropriate internal standard (such as tetradecane or hexadecane) at a concentration of 0.1% to monitor retention time stability and quantification. Filter the solution through a 0.22 μm organic membrane filter to remove particulate matter that could compromise the chromatographic system [3].
GC-MS Analysis Conditions:
Identification Procedure: Analyze the sample and record the total ion chromatogram and mass spectra. Identify this compound by comparing its mass spectrum with reference spectra in standard libraries (NIST, Wiley) and confirming its identity by comparing the calculated retention index with literature values [4]. The retention index should be calculated using a homologous series of n-alkanes (C8-C20) analyzed under the same conditions. A positive identification requires a match factor greater than 800 for mass spectrum and a retention index within ±5 units of the reference value [1].
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a 100-mL round-bottom flask, a fractionating column (30-40 cm in length) packed with glass beads or metal wool to increase surface area, a "Y" adaptor, a condenser with water cooling, a thermometer adaptor with thermometer, and a collection adaptor with graduated cylinders for fraction collection [6]. Secure all components properly with clamps and Keck clips to ensure stability during the distillation process.
Distillation Procedure:
Column Preparation: Pack a chromatography column (dimensions: 30 cm length × 3 cm diameter) with silica gel (200-400 mesh) using the slurry method with hexane as the solvent. Allow the silica to settle and ensure a uniform bed without air bubbles or channels. The bed height should be approximately 20-25 cm, providing sufficient theoretical plates for adequate separation.
Separation Procedure:
The following workflow diagram illustrates the complete isolation and identification process for this compound:
Figure 1: Workflow for the Isolation and Identification of this compound from Essential Oils. The process begins with crude essential oil extraction, followed by sequential fractionation and purification steps, with analytical verification at key stages to guide the isolation process.
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural confirmation of isolated this compound, complementing the GC-MS data used during the isolation process. Both ¹H and ¹³C NMR spectra should be acquired in deuterated chloroform (CDCl₃) or another suitable solvent. The ¹H NMR spectrum of this compound displays characteristic signals including: aromatic proton signals in the region δ 6.5-6.8 ppm, methyl groups attached to aromatic rings in the region δ 2.2-2.4 ppm, and an isopropyl group evidenced by a septet around δ 2.8-3.0 ppm and doublets at δ 1.2-1.3 ppm. The ¹³C NMR spectrum should show 15 distinct carbon signals consistent with the molecular formula C₁₅H₂₀, including aromatic carbons in the region δ 110-150 ppm, aliphatic carbons in the region δ 20-50 ppm, and methyl groups attached to aromatic rings around δ 20-25 ppm.
Fourier-Transform Infrared (FTIR) spectroscopy provides additional evidence for the identity of the isolated compound through its functional group fingerprint. The FTIR spectrum of this compound should show characteristic absorption bands including: C-H stretching vibrations of aromatic and aliphatic groups in the region 2850-3100 cm⁻¹, aromatic C=C stretching vibrations at 1600-1585 cm⁻¹ and 1500-1480 cm⁻¹, and C-H bending vibrations of methyl and methylene groups at 1350-1470 cm⁻¹. The absence of strong absorption in the 1650-1800 cm⁻¹ region (characteristic of carbonyl groups) and in the 3200-3600 cm⁻¹ region (characteristic of hydroxyl groups) confirms the hydrocarbon nature of this compound.
High-Performance Liquid Chromatography (HPLC) with UV detection provides an effective method for assessing the purity of isolated this compound. Analysis should be performed using a reversed-phase C18 column (250 mm × 4.6 mm, 5 μm particle size) with isocratic elution using acetonitrile:water (85:15) or gradient elution from 80% to 100% acetonitrile over 20 minutes. The flow rate should be maintained at 1.0 mL/min with detection at 254 nm. Under these conditions, this compound typically elutes between 12-16 minutes, depending on the exact column and mobile phase composition. The purity is calculated by integrating the peak area of this compound relative to the total peak area in the chromatogram, with acceptable purity generally considered ≥95% for most applications.
For absolute quantification, gas chromatography with flame ionization detection (GC-FID) offers robust and linear response for terpenoid compounds. The analysis should be performed using conditions similar to those described for GC-MS analysis, with calibration using authentic this compound standards if available. If no authentic standard is available, relative response factors can be estimated using effective carbon number concepts or by comparison with structurally similar internal standards. The combination of HPLC purity assessment and GC-FID quantification provides complementary information about the isolated compound's chemical purity and concentration in solution, ensuring comprehensive quality control of the isolation process.
This compound exhibits a range of bioactive properties that make it a compound of interest for pharmaceutical development and therapeutic applications. As a sesquiterpene, it demonstrates significant anti-inflammatory activity through modulation of inflammatory pathways, including inhibition of pro-inflammatory cytokine production and suppression of inflammatory enzyme activity. Research has suggested that this compound can interact with transient receptor potential (TRP) channels, particularly TRPA1 and TRPV1, which are involved in pain perception and neurogenic inflammation [3]. These interactions underlie its potential as an analgesic agent and support its traditional use in remedies for pain and inflammation.
Additionally, this compound has demonstrated antimicrobial efficacy against a spectrum of pathogenic bacteria and fungi, suggesting potential applications in infectious disease treatment. The compound's lipophilic nature enables it to disrupt microbial membrane integrity, leading to growth inhibition or cell death. Emerging research also indicates potential anticancer properties, with studies showing selective cytotoxicity against certain cancer cell lines through induction of apoptosis and cell cycle arrest. These diverse biological activities position this compound as a promising lead compound for drug development, particularly as structural modifications may enhance its potency and selectivity for specific therapeutic targets.
In the fragrance and flavor industry, this compound contributes valuable aromatic properties to essential oil profiles and fragrance compositions. The compound typically exhibits a woody, balsamic aroma with subtle spicy undertones, making it a desirable component in perfumery for creating base notes with complexity and persistence. Its relatively high molecular weight and low volatility contribute to its function as a fixative, helping to stabilize more volatile fragrance components and prolong the overall scent duration. In flavor applications, this compound can impart subtle spicy, aromatic notes to food products and beverages, though its use in food is subject to regulatory considerations and generally requires higher purity standards.
The isolation of this compound enables its use as a reference standard for quality control in the essential oil industry, allowing for accurate quantification in complex mixtures and authentication of essential oil compositions. Adulteration of valuable essential oils is a significant concern in the industry, and the availability of pure this compound facilitates the development of analytical methods to detect such adulteration. Furthermore, isolated this compound serves as a starting material for the synthesis of derivatives with modified olfactory properties, expanding the palette of available fragrance ingredients and enabling the creation of novel scent profiles not found in nature.
The isolation of this compound from essential oils requires a systematic approach combining multiple separation techniques and rigorous analytical verification. The protocols outlined in this document provide a comprehensive framework for obtaining high-purity this compound, from initial identification in complex essential oil matrices to final purification and verification. The key to successful isolation lies in the strategic combination of fractional distillation for preliminary enrichment followed by chromatographic techniques for refinement, with analytical guidance at each step to monitor progress and optimize conditions.
Future developments in this compound isolation will likely focus on green extraction techniques that reduce solvent consumption and energy requirements while maintaining or improving yield and purity. Techniques such as supercritical fluid extraction and microwave-assisted hydrodistillation show promise for more sustainable production of terpenoid compounds [7]. Additionally, advances in continuous chromatography and membrane-based separations may offer alternatives to conventional batch processes, potentially improving efficiency and scalability for industrial applications. As understanding of the biological activities of this compound and its derivatives grows, so too will the importance of efficient isolation protocols that enable further investigation of its therapeutic potential and practical applications.
This compound (C₁₅H₂₀) is a sesquiterpene hydrocarbon belonging to the class of organic compounds known as sesquiterpenoids, which are characterized by structures comprising three isoprene units. This compound is a colorless liquid with a characteristic woody aroma and is found in various plants and essential oils. Its chemical structure features a dihydronaphthalene core with defined stereochemistry at carbon position 1, which typically exhibits the (S) configuration in naturally occurring forms, referred to as (+)-alpha-Calacorene. The absolute stereochemistry at this chiral center significantly influences the compound's physical properties and biological interactions [1].
The thermodynamic properties of this compound provide essential information about its stability and phase behavior during extraction processes. The Gibbs free energy of formation (ΔfG°) is 235.11 kJ/mol, indicating that formation of the compound from its constituent elements is not spontaneous under standard conditions and requires energy input. The enthalpy of formation (ΔfH°) in the gas phase is -31.67 kJ/mol, revealing an exothermic formation process. For extraction purposes, the enthalpy of vaporization (ΔvapH°) is particularly relevant at 53.23 kJ/mol, representing the energy required to transform the liquid compound to vapor at its boiling point [1].
Table 1: Fundamental Chemical Properties of this compound
| Property | Value | Significance for Extraction |
|---|---|---|
| Molecular Formula | C₁₅H₂₀ | Determines molecular weight and volatility |
| Molecular Weight | 200.32 g/mol | Impacts steam distillation efficiency |
| CAS Number | 21391-99-1 | Reference for compound identification |
| Structure Type | Sesquiterpene hydrocarbon | Influences extraction selectivity |
| Flash Point | High | Makes it unsuitable for fragrances but stable in distillation |
| Stereochemistry | (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene | Affects biological activity and isolation |
| Optical Activity | Reported as (+)-alpha-Calacorene | Important for chiral separation methods |
This compound belongs to a broader class of sesquiterpene compounds with several structural analogs found in nature. When developing extraction protocols, it is important to recognize these structural relatives as they may co-extract and require separation:
The unique structural features of this compound, particularly its specific interaction with bacterial proteins and its dual role as both an antibacterial agent and antioxidant, distinguish it from other sesquiterpenes despite shared biosynthetic origins [1].
Steam distillation operates on the fundamental principle that volatile compounds can be co-distilled with water vapor at temperatures below their normal boiling points. This technique is particularly suitable for heat-sensitive compounds like this compound that might decompose at their boiling points under atmospheric pressure. The process leverages the immiscibility of the target compound with water, creating a two-phase system where the combined vapor pressure equals the atmospheric pressure, allowing the mixture to boil at a temperature lower than the boiling points of either component alone.
The theoretical foundation relies on Dalton's Law of partial pressures, where the total pressure (P_total) above the mixture equals the sum of the partial pressures of water (P_water) and the volatile compound (P_compound). For this compound with its molecular weight of 200.32 g/mol and relatively high boiling point, steam distillation provides an efficient mechanism for extraction without thermal degradation. The mass transfer kinetics involve several stages: penetration of steam into plant glandular structures, liberation of volatile compounds from their cellular compartments, co-vaporization with steam, and finally condensation and separation in the receiver [2] [3].
Recent advances in distillation technology have led to the development of enhanced steam distillation methods that improve extraction efficiency for sesquiterpenes:
The source material selection profoundly impacts this compound yield and purity. This sesquiterpene occurs in various aromatic plants, though specific natural sources are not explicitly detailed in the available literature. Based on its structural characteristics as a cadinane-type sesquiterpene, potential sources include coniferous resins, Asteraceae family plants, and various essential oil-bearing species. Proper botanical identification and voucher specimen preservation are essential for reproducible research, as chemotypic variations within species can significantly alter sesquiterpene profiles [5].
The physical preparation of plant material requires careful optimization. Studies on similar sesquiterpenes demonstrate that particle size reduction increases surface area for mass transfer but must be balanced against potential losses of volatile compounds during processing. Research on Eucalyptus essential oil extraction found that a leaf size of 0.02 m (approximately 2 cm) optimized oil yield while minimizing channeling effects during steam distillation. Additionally, the moisture content of plant material affects extraction efficiency, with most protocols utilizing air-dried material to reduce energy consumption while maintaining glandular integrity [3].
Table 2: Key Operational Parameters for this compound Extraction
| Parameter | Optimal Range | Impact on Yield | Methodological Notes |
|---|---|---|---|
| Distillation Time | 120-240 minutes | Longer times increase yield but may co-extract undesired compounds | Fractional collection recommended to monitor this compound emergence |
| Temperature | 97-105°C | Higher temperatures increase kinetics but risk compound degradation | Precise temperature control critical for reproducibility |
| Solid/Solvent Ratio | 1:13 to 1:19 (w/v) | Dilute ratios improve steam penetration but reduce throughput | Balance between yield and operational efficiency |
| Steam Flow Rate | 800 L/h (for lab-scale) | Higher rates increase mass transfer but may cause channeling | Uniform steam distribution essential |
| Particle Size | 0.02-0.03 m | Smaller particles increase surface area but may impede steam flow | Material-specific optimization required |
| Pressure | Atmospheric to 0.4 bar | Slight vacuum can reduce thermal degradation | System-dependent parameter |
The distillation time represents a critical compromise between extraction completeness and operational efficiency. Research on Helichrysum italicum essential oil demonstrated that sesquiterpene hydrocarbons typically emerge in intermediate to later fractions during steam distillation, with optimal yields achieved between 90-180 minutes. Similarly, Ylang-Ylang oil optimization studies identified approximately 191 minutes as ideal for comprehensive terpene extraction. Implementing fractionated collection at 15-30 minute intervals allows researchers to identify the specific time window during which this compound predominates, enabling protocol refinement for this specific compound [6] [7].
The extraction temperature must be carefully controlled to balance between efficient compound release and thermal degradation prevention. Studies on Eucalyptus oil optimization identified 97.76°C as optimal for terpene extraction, while rosemary oil research demonstrated that different extraction methods (hydrodistillation, steam distillation, and microwave-assisted distillation) significantly impact the sesquiterpene profile due to varying thermal stresses. For heat-sensitive sesquiterpenes like this compound, moderate temperatures with consistent regulation prevent decomposition while ensuring adequate release from plant matrices [5] [3].
Required Equipment:
Plant Material Preparation:
Apparatus Assembly: Set up the steam distillation unit ensuring all connections are secure. Place the electric boiler containing 3 L of deionized water on the heating mantle. Add 300 g of prepared plant material to the distillation vessel, ensuring even distribution without compaction.
Initial Heating: Begin heating the boiler with temperature set to achieve boiling water (approximately 100°C). Allow steam to generate and flow through the plant material in the distillation vessel.
Distillation Process: Maintain a consistent steam flow rate of 800 L/h (laboratory scale) with system temperature stabilized at 104°C. Monitor pressure at approximately 0.4 bar. Collect the distillate in fractions at 30-minute intervals to track this compound emergence pattern.
Condensation and Collection: Ensure condenser water temperature remains below 15°C for efficient vapor condensation. Collect the condensed vapor in the receiver, where the essential oil (containing this compound) separates from the hydrosol based on density and immiscibility.
Oil Recovery: After the predetermined distillation time (180-240 minutes based on optimization experiments), transfer the oil-water mixture to a separatory funnel. Allow phases to separate completely, then drain the lower aqueous layer and collect the essential oil layer.
Dehydration and Storage: Add anhydrous sodium sulfate to the collected oil to remove residual water, then filter through Whatman No. 1 filter paper. Transfer the purified this compound-containing oil to amber glass vials and store at 4°C until analysis [7] [3].
The following workflow diagram illustrates the complete extraction and analysis process:
The integration of carbon dioxide as a co-solvent in steam distillation represents a significant advancement in terpene extraction technology. This hybrid approach, termed Simultaneous Hydro- and Steam-Distillation Assisted by Carbon Dioxide (SHSDACD), leverages the unique physicochemical properties of CO₂ to enhance extraction efficiency. The mechanism involves reduced viscosity and increased diffusion coefficients of the fluid mixture penetrating the plant matrix, facilitating more efficient release of bound terpenes.
Protocol for CO₂-Assisted Extraction:
Research comparing SHSDACD with conventional methods demonstrated dramatic improvements in extraction kinetics, with the carbon dioxide-assisted process achieving similar yields in approximately one-fourth the time while reducing energy consumption by nearly tenfold. This method is particularly valuable for thermally labile sesquiterpenes like this compound, as shortened exposure to elevated temperatures minimizes degradation risks [4].
Superheated steam distillation employs steam heated above its saturation point (typically 101°C to >1000°C, depending on system pressure) as the extraction medium. This technique offers several advantages for this compound extraction, including lower viscosity, higher thermal conductivity, and enhanced penetration capability compared to saturated steam. The reduced polarity of superheated steam at elevated temperatures improves extraction efficiency for moderately polar to non-polar compounds like sesquiterpene hydrocarbons.
Operational Protocol:
Studies on Syzygium aromaticum (clove) essential oil extraction demonstrated that superheated steam distillation increased yields substantially (15.70%) compared to conventional steam distillation (5.81%), while also enhancing biological activities due to more complete extraction of bioactive compounds. The method's superior penetration power and reduced processing time make it particularly suitable for this compound extraction from dense or resistant plant matrices [2].
GC-MS analysis represents the gold standard for identification and quantification of this compound in complex essential oil mixtures. The following protocol ensures accurate characterization:
Sample Preparation:
GC-MS Parameters:
Identification Criteria:
Table 3: Reference Chromatographic Data for this compound
| Column Type | Retention Index (RI) | Temperature Program | Reference |
|---|---|---|---|
| DB-1 | 1538 | He, 60°C @ 3 min, 3 K/min to 220°C | [9] |
| DB-5 | 1546 | 30 m/0.26 mm/0.25 μm, He, 3 K/min; 60°C to 246°C | [9] |
| HP-5MS | 1522 | 30 m/0.25 mm/0.25 μm, He, 3 K/min; 60°C to 280°C | [9] |
| SPB-5 | 1560 | 60 m/0.32 mm/1 μm, He, 4 K/min, 200°C @ 30 min; 60°C start | [9] |
| HP-Wax | 1948 | 50 m/0.2 mm/0.4 μm, He, 4 K/min, 230°C @ 30 min; 60°C start | [9] |
Quality control measures ensure consistency and reproducibility in this compound extraction:
Purity Assessment:
Stability Testing:
Validation Parameters:
Research indicates that this compound exhibits several promising biological activities that warrant further investigation:
Antibacterial Properties: Studies have demonstrated that this compound interacts with the Bam A protein complex in Gram-negative bacteria, disrupting normal cellular functions and inhibiting growth. This mechanism suggests potential applications in developing new antibacterial agents targeting resistant pathogens [1].
Antioxidant Capacity: this compound has demonstrated free radical scavenging capabilities in various assays, indicating its role as a natural antioxidant. This property may contribute to protective effects against oxidative stress in biological systems [1].
Cytotoxic Effects: Preliminary in vitro studies suggest that this compound may have selective cytotoxic effects on certain cancer cell lines, though further research is necessary to understand its potential in cancer therapy and elucidate underlying mechanisms [1].
The odorless nature and high stability of bound terpenes like this compound could provide advantages over free terpenes in applications requiring neutral scent profiles, such as certain pharmaceutical formulations and functional foods [10].
Common Challenges in this compound Extraction:
Low Yield:
Compound Degradation:
Co-extraction of Undesired Compounds:
Scalability Considerations:
These application notes provide comprehensive methodologies for the extraction, characterization, and quality control of this compound using steam distillation techniques. The protocols outlined leverage both conventional and advanced approaches to optimize yield, purity, and bioactivity of this valuable sesquiterpene compound. By adhering to these detailed procedures, researchers can ensure reproducible results in their investigations of this compound's chemical properties and potential applications in pharmaceutical, cosmetic, and therapeutic product development. Future method enhancements will likely focus on green chemistry principles, including reduced energy consumption, solvent-free extraction, and integration of renewable energy sources such as solar thermal systems for improved sustainability [3].
Alpha-Calacorene is a sesquiterpene identified as a volatile compound in several plant species and essential oils. Its quantification is typically performed alongside other terpenes using GC-MS, often coupled with headspace solid-phase microextraction (HS-SPME) for efficient extraction and concentration of volatile components [1] [2] [3].
The table below summarizes the key instrumental parameters and conditions used in recent studies for the analysis of volatile compounds, including this compound.
| Analytical Parameter | Description / Typical Setting |
|---|---|
| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) [1] [4] |
| Detection Method | Mass Spectrometry (MS), often with Electron Impact (EI) ionization [5] |
| Sample Introduction | Headspace Solid-Phase Microextraction (HS-SPME) [4] [3] |
| SPME Fiber | 75-μm CAR/PDMS (Carboxen/Polydimethylsiloxane) [4] |
| Chromatographic Column | Capillary GC column (specific type varies by study) |
| Carrier Gas | Helium |
| Data Analysis | Comparison of mass spectra and retention indices with standards or databases [1] |
Here are detailed methodologies for sample preparation and analysis based on protocols used in recent research.
This protocol is adapted from studies on cinnamon and Lauraceae plants, where this compound was identified as a volatile component [4] [2].
1. Sample Preparation:
2. HS-SPME Extraction:
3. GC-MS Analysis:
4. Identification and Quantitation of this compound:
This method is used for the direct analysis of pre-extracted essential oils, as demonstrated in a study on Acorus calamus and Juniperus communis [1].
1. Sample Preparation (Essential Oil Dilution):
2. GC-MS Analysis:
This compound has been identified in various natural sources. The following table summarizes its documented occurrences, which can aid researchers in selecting appropriate starting materials for analysis.
| Source Material | Reported Context of Identification | Key Co-Identified Compounds |
|---|---|---|
| Cinnamomum cassia (Cassia Cinnamon) | Volatile compound profile analyzed by HS-SPME-GC-MS [2] | Limonene, Eucalyptol, Δ-Elemene, Cadalene |
| Acorus calamus (Sweet Flag) Rhizome Essential Oil | Chemical composition analysis by GC-MS [1] | Shyobunone, Isoshyobunone, Preisocalamendiol |
| Propolis from Turkey | Volatile compound profile analyzed by HS-SPME-GC-MS [3] | Verbenone, Carveol, α-Pinene, β-Eudesmol |
The following diagram illustrates the logical workflow for the analysis of this compound from sample to result, integrating the protocols above.
This compound is a sesquiterpene hydrocarbon (C₁₅H₂₀) with a molecular weight of 200.32 g/mol, classified as a sesquiterpenoid consisting of three isoprene units. This compound features a (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene configuration, with absolute stereochemistry defined at carbon position 1, which creates a specific spatial arrangement crucial for its biological interactions [1]. Naturally occurring this compound is typically the (+)-enantiomer with (S) configuration, which significantly influences its three-dimensional structure and molecular interactions [1]. The compound is found in various medicinal plants and essential oils, particularly in Acorus calamus and Cyperus articulatus, where it contributes to their documented antibacterial properties [2] [3] [4].
The growing threat of antibiotic resistance has intensified the search for novel antibacterial compounds from natural sources. This compound represents a promising candidate in this endeavor, demonstrating activity against both Gram-positive and Gram-negative bacteria through multiple mechanisms of action. Its unique chemical structure, characterized by a dihydronaphthalene core with methyl and isopropyl substituents, allows for specific interactions with bacterial cellular components, disrupting essential physiological processes [1]. Research indicates that this compound and its structural analogs exhibit not only antibacterial properties but also antioxidant activities, further enhancing their therapeutic potential [1]. This document provides a comprehensive technical resource for researchers investigating this compound's antibacterial mechanisms, complete with validated experimental protocols and computational approaches.
The primary antibacterial mechanism of this compound and related compounds involves direct disruption of bacterial membrane integrity. Experimental evidence demonstrates that essential oils containing this compound and its isomer beta-Calacorene significantly compromise membrane integrity in both Gram-positive and Gram-negative bacteria [2] [4]. This membrane disruption occurs through several interconnected processes:
Increased Membrane Permeability: Treatment with Acorus calamus essential oil (ACEO), which contains beta-Calacorene (3.01%) as a constituent, results in substantial increases in membrane permeability, allowing intracellular components to leak from bacterial cells [2] [4]. This loss of membrane integrity represents a fundamental mechanism leading to bacterial cell death.
Leakage of Genetic Material: The compromised membrane barrier function leads to the release of nucleic acids (RNA and DNA) from the bacterial cytoplasm, as confirmed by measurement of extracellular genetic material following treatment with calacorene-containing formulations [2] [4]. This leakage indicates substantial disruption of the membrane's selective permeability properties.
Protein Leakage: In addition to genetic material, essential intracellular proteins escape through the damaged membranes, further disrupting cellular homeostasis and metabolic functions [2] [4]. The combined loss of genetic material and proteins creates an irreversible trajectory toward cell death.
Morphological Changes: Scanning electron microscopy (SEM) imaging reveals significant structural damage in bacterial cells treated with calacorene-containing essential oils, including cell wall distortion, surface collapse, and loss of cellular integrity [2] [4]. These visual observations provide direct evidence of the compound's destructive impact on bacterial envelope structures.
Beyond membrane disruption, this compound demonstrates specific molecular interactions with key bacterial proteins, inhibiting essential cellular functions:
Enzyme Inhibition: Molecular docking studies reveal that this compound binds effectively to bacterial enzymes, particularly TyrRS (Tyrosyl-tRNA synthetase) in Staphylococcus aureus, with docking scores comparable to conventional antibiotics like chloramphenicol (-6.2 kcal/mol for this compound vs. -6.3 kcal/mol for chloramphenicol) [3] [5]. This interaction disrupts protein synthesis, a vital bacterial function.
BamA Protein Complex Interaction: Research indicates that this compound specifically interacts with the BamA protein complex in Gram-negative bacteria, disrupting normal outer membrane protein assembly and cellular functions [1]. This targeted interaction represents a more specific mechanism alongside the general membrane disruption.
Binding Stabilization: The molecular interactions between this compound and bacterial proteins are primarily stabilized through pi-alkyl interactions and other non-covalent bonding, particularly with residues like His50 in S. aureus TyrRS [3] [5]. Most essential oil metabolites, including this compound, do not exhibit conventional hydrogen bonding with bacterial enzyme residues but instead form stable complexes through these alternative interaction modes.
Table 1: Antibacterial Efficacy of Alpha/Beta-Calacorene Containing Formulations
| Bacterial Strain | Inhibition Zone (mm) | MIC Values | MBC Values | MBC/MIC Ratio |
|---|---|---|---|---|
| Staphylococcus aureus (Gram+) | 20.11 ± 0.28 | 0.125% | 0.125% | 1.0 |
| Bacillus subtilis (Gram+) | 18.06 ± 1.36 | 0.25% | 0.5% | 2.0 |
| Pseudomonas aeruginosa (Gram-) | 15.58 ± 0.68 | 1.0% | 2.0% | 2.0 |
| Escherichia coli (Gram-) | 16.00 ± 0.04 | 0.5% | 1.0% | 2.0 |
Table 2: Molecular Docking Scores of this compound and Analogs
| Compound | Docking Score (kcal/mol) | Target Enzyme | Key Interactions |
|---|---|---|---|
| This compound | -6.2 | S. aureus TyrRS | Pi-alkyl interactions |
| Beta-Calacorene | -6.1 | S. aureus TyrRS | Pi-alkyl interactions |
| Khusinol | -6.4 | S. aureus TyrRS | Pi-alkyl interactions |
| Mustakone | -6.2 | S. aureus TyrRS | Pi-alkyl interactions |
| Chloramphenicol (Control) | -6.3 | S. aureus TyrRS | Multiple interactions |
The antibacterial potency of this compound and its structural analogs has been quantitatively assessed against a range of clinically relevant bacterial pathogens. Research demonstrates that formulations containing beta-Calacorene (an isomer of this compound) exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria [2] [4]. The Gram-positive bacteria generally show greater susceptibility, with Staphylococcus aureus exhibiting inhibition zones of 20.11 ± 0.28 mm, compared to 15.58 ± 0.68 mm for Pseudomonas aeruginosa [2] [4]. This differential sensitivity likely reflects the structural differences in cell wall composition between Gram-positive and Gram-negative organisms.
The minimum inhibitory concentrations (MICs) of calacorene-containing essential oils range from 0.125% to 1.0%, while the minimum bactericidal concentrations (MBCs) range between 0.125% and 2.0% [2] [4]. The MBC/MIC ratios are consistently below 4.0, confirming the bactericidal nature of these compounds rather than bacteriostatic activity [2] [4]. Time-kill kinetics studies further demonstrate the lethal action of these compounds, showing significant reductions in colony-forming units within 12-24 hours of treatment at MIC concentrations [2] [4]. This rapid bactericidal activity underscores their potential therapeutic value for treating established infections.
When evaluated alongside conventional antibiotics, calacorene-containing formulations demonstrate competitive performance with tetracycline and cefoperazone across multiple bacterial strains [2] [4]. This remarkable efficacy against antibiotic-susceptible strains, combined with the potential for circumventing conventional resistance mechanisms, positions this compound as a promising candidate for addressing the challenge of multidrug-resistant bacteria. The anti-biofilm activity of these compounds further enhances their therapeutic relevance, as biofilms represent a significant challenge in clinical settings [2] [4]. Scanning electron microscopy evidence confirms that these compounds significantly inhibit bacterial adhesion—the initial step in biofilm formation—thereby preventing the establishment of structured microbial communities that are notoriously resistant to conventional antibiotics [2] [4].
This protocol evaluates the membrane disruption activity of this compound by measuring the release of intracellular components from bacterial cells.
This protocol characterizes the bactericidal activity of this compound over time, providing information on the rate and extent of bacterial killing.
This protocol details the in silico analysis of this compound interactions with bacterial protein targets, particularly TyrRS in S. aureus.
Protein Preparation:
Ligand Preparation:
Docking Grid Setup:
Docking Execution:
Results Analysis:
This protocol employs in silico tools to predict the drug-like properties and toxicity profiles of this compound.
Physicochemical Property Prediction:
ADMET Prediction:
Toxicity Profiling:
Data Integration:
Diagram 1: Membrane Integrity Assay Workflow. This diagram illustrates the experimental workflow for evaluating this compound's effect on bacterial membrane integrity, from cell preparation through data analysis.
Diagram 2: this compound Antibacterial Mechanisms. This diagram illustrates the multi-target mechanism of action of this compound, showing its effects on bacterial membranes, protein synthesis, and outer membrane assembly in Gram-negative bacteria.
The comprehensive data presented in these Application Notes establish This compound as a promising antibacterial agent with multiple mechanisms of action. The compound's ability to disrupt bacterial membrane integrity, inhibit essential enzymes like TyrRS, and interfere with outer membrane protein assembly in Gram-negative bacteria positions it as a valuable candidate for addressing the growing challenge of antibiotic resistance [2] [3] [1]. The experimental and computational protocols provided herein offer researchers standardized methods for further investigating and validating these mechanisms.
Future research should focus on addressing current knowledge gaps, particularly through isolation and purification of this compound from complex essential oil mixtures to determine its specific efficacy independent of other compounds [1]. Additionally, comprehensive in vivo studies are needed to validate the therapeutic potential observed in in vitro models, and more detailed investigations into the molecular pathways affected by this compound treatment would strengthen our understanding of its antibacterial activity [1]. The structural framework of this compound also provides opportunities for medicinal chemistry optimization to enhance potency, improve pharmacokinetic properties, and reduce potential toxicity [3] [5]. With these research advancements, this compound and its analogs may eventually progress into clinically useful antibacterial agents capable of addressing multidrug-resistant bacterial infections.
Alpha-Calacorene is a sesquiterpene identified in the essential oils of several plant species. The table below summarizes its documented occurrences and concentrations.
| Plant Source | Plant Organ | Concentration (%) | Analytical Method | Reference |
|---|---|---|---|---|
| Acorus calamus L. (Sweet Flag) | Rhizome | 2.5 | GC-MS | [1] |
| Annona amazonica R.E. Fries | Leaf | 0.14 | GC-MS/GC-FID | [2] |
Since specific assay results for this compound were not found, the following are standard, widely-used protocols for determining the antioxidant activity of pure compounds. You can apply these methodologies to evaluate this compound.
This is a common colorimetric method based on the single electron transfer (ET) mechanism to measure free radical scavenging activity [3] [4].
% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] × 100
The results are typically expressed as IC₅₀ (the concentration required to scavenge 50% of the DPPH• radicals), which can be determined from a dose-response curve.This assay is also based on the ET mechanism and is useful for both hydrophilic and lipophilic antioxidants [1].
This assay measures the reducing capacity of an antioxidant based on the transfer of electrons [3] [4].
The following diagram illustrates the logical workflow for evaluating the antioxidant activity of a compound like this compound, from sample preparation to data analysis.
The current literature gap indicates that the specific antioxidant potency of this compound has not been quantitatively determined. To advance research in this area, consider the following steps:
For your research on this compound, here are its fundamental chemical identifiers and structure, which are essential for setting up computational studies [1].
This protocol integrates methods from recent studies on natural products [2] [3] and standard computer-aided drug design (CADD) principles [4]. You can use it as a template for investigating this compound.
.pdb or .mol2 [2]..pdbqt format, which includes atomic coordinates and partial charges [2]..pdbqt format [2].x, y, z) to be large enough to allow the ligand freedom to rotate and translate.PyPlif-Hippos Python package can be used to perform a systematic, residue-by-residue analysis of the interactions, which is useful for comparing against known active compounds [3].The diagram below outlines the complete experimental workflow from setup to analysis.
To systematically report your findings, you can structure the key quantitative data into tables as shown below.
Table 1: Docking Results and Binding Affinity of this compound
| Target Protein (PDB ID) | Docking Score (kcal/mol) | Estimated ΔG (kcal/mol) | Predicted Binding Residues |
|---|---|---|---|
| e.g., MAPK2 (4O75) | To be determined | To be determined | To be determined |
| e.g., KIT (1T46) | To be determined | To be determined | To be determined |
Table 2: In Silico ADMET Profile of this compound
| Property | Predicted Value | Drug-likeness |
|---|---|---|
| Molecular Weight | 200.32 g/mol | Compliant |
| Log P | 4.54 [1] | High (May violate Lipinski) |
| Hydrogen Bond Donors | 0 | Compliant |
| Hydrogen Bond Acceptors | 0 | Compliant |
| Lipinski's Rule | 1 violation (Log P > 4.15) [3] | May have poor solubility |
| Bioactivity Prediction (PASS) | To be determined [3] |
For a more comprehensive research program, consider these advanced steps that build upon basic docking.
The β-barrel assembly machinery (BAM) complex is an essential and conserved multiprotein complex in Gram-negative bacteria responsible for the folding and insertion of outer membrane proteins (OMPs) [1] [2]. As a key component of this complex, BamA serves as a central catalytic unit, making it a highly promising target for novel antibiotic development [1] [3] [4]. The inhibition of BamA disrupts the integrity of the outer membrane, compromising bacterial viability and providing a powerful mechanism to combat multidrug-resistant infections.
alpha-Calacorene is a sesquiterpene, a class of natural compounds known for their diverse biological activities, including documented antibacterial potential [5] [6]. While the specific activity of this compound against BamA has not been experimentally validated, its structural profile as a plant-derived terpene makes it a compelling candidate for investigation. This application note proposes a comprehensive experimental protocol to elucidate the potential interaction between this compound and the BamA protein, utilizing a combination of in silico, biophysical, and microbiological assays. The workflow for this investigation is summarized in the following diagram:
The BAM complex in E. coli is composed of five subunits: BamA, BamB, BamC, BamD, and BamE [2]. Among these, BamA and BamD are essential for bacterial survival [1]. BamA is a 16-stranded transmembrane β-barrel protein equipped with five periplasmic polypeptide transport-associated (POTRA) domains. A critical functional mechanism of BamA is the lateral gating between its first (β1) and last (β16) β-strands. This dynamic opening is fundamental to its role in catalyzing the insertion and folding of client OMPs into the outer membrane [3] [2]. The essential nature of BamA, its conservation across Gram-negative pathogens, and its surface accessibility make it an attractive and viable target for new antibacterial agents that could overcome existing resistance mechanisms [1] [4].
Several natural and synthetic compounds have been identified that inhibit BamA function, primarily by targeting the lateral gate and preventing its interaction with substrate OMPs.
This section details the methodologies recommended for a systematic investigation of the this compound-BamA interaction.
Objective: To predict the binding affinity, precise binding site, and stability of the this compound-BamA complex.
Protocol:
Objective: To experimentally determine the binding kinetics and affinity of this compound for BamA.
Protocol:
Objective: To assess the functional impact of this compound on the OMP assembly activity of the BAM complex.
Protocol:
Objective: To evaluate the antibacterial activity of this compound and its effect on bacterial membrane integrity.
Protocol:
The proposed experimental cascade is designed to systematically confirm or refute the hypothesis. The tables below outline the key data points to collect and their potential interpretations.
Table 1: Expected Outcomes from Proposed Experimental Protocols
| Assay Type | Key Measurable Output | Interpretation of a Positive Result |
|---|---|---|
| Molecular Docking | Binding Affinity (kcal/mol); Predicted Binding Pose | Favourable (negative) binding energy; localization at the lateral gate or barrel lumen. |
| MD Simulations | RMSD (Å); RMSF (Å); H-bonds | Stable protein-ligand complex; low fluctuation at binding site. |
| SPR | Association/Dissociation constants; K_D (M) | Direct, quantifiable binding with nanomolar to micromolar affinity. |
| In Vitro OMP Assay | % Folded OMP (relative to control) | Concentration-dependent decrease in OMP folding efficiency. |
| FRET Interaction Assay | FRET Efficiency (%) | Concentration-dependent reduction, indicating disruption of BamA-BamD complex. |
| MIC Assay | MIC value (μg/mL) | Potent growth inhibition against Gram-negative bacteria. |
| Membrane Permeabilization | Fluorescence Intensity (A.U.) | Increased fluorescence, indicating outer membrane damage. |
Table 2: Comparison with Known BamA Inhibitors
| Characteristic | Darobactin [1] | Macrocyclic Peptides [1] | Hypothesized this compound |
|---|---|---|---|
| Chemical Class | Modified bicyclic peptide | Monocyclic peptide | Sesquiterpene |
| Binding Site | β1 strand (Lateral Gate) | Lumen of BamA β-barrel | To be determined (Lateral Gate hypothesized) |
| Proposed Mechanism | Competitive inhibition, β-signal mimic | Conformational trapping, blocking initiation | To be determined (Potential lateral gate stabilization) |
| Antibacterial Activity | Potent, broad-spectrum | Strain-specific | To be determined |
This application note presents a structured and hypothesis-driven research framework for investigating the interaction between the plant-derived terpene This compound and the essential bacterial protein BamA. While direct evidence is currently lacking, the compelling nature of BamA as an antibiotic target and the bioactive potential of terpenes justify this exploration.
The proposed multi-tiered experimental approach, encompassing computational predictions, biophysical binding studies, functional biochemical assays, and microbiological validation, provides a clear roadmap to conclusively determine whether this compound represents a novel class of BamA inhibitor. Successful validation of this hypothesis could unlock new avenues for the development of natural product-inspired antibiotics to combat multidrug-resistant Gram-negative infections.
The anti-cervical cancer activity of this compound was identified in a 2025 study not as a pure compound, but as one of several constituents in a Vitex doniana leaf extract. The key findings are summarized below [1].
Table 1: Cytotoxicity Profile of Vitex doniana Extracts Containing this compound
| Test Material / Cell Line | Cytotoxic Concentration (CC₅₀) | Selectivity Index (SI) | Key Findings Related to this compound |
|---|---|---|---|
| Dichloromethane Leaf Extract (HeLa cervical cancer cells) | 1238.85 µg/mL | 103.67 | GC-MS analysis identified This compound as one of 10 bioactive compounds, though γ-sitosterol and stigmasta-3,5-dien-7-one were most abundant [1]. |
| Ethyl Acetate Leaf Extract (HeLa cervical cancer cells) | 964.81 µg/mL | 26.55 | Contained 27 phytochemicals; This compound was listed as a less abundant component [1]. |
| Normal Mammalian Cells (Vero CCL-81) | N/A | N/A | Both extracts showed high selectivity, meaning they were more toxic to cancer cells than to normal cells [1]. |
The study also provided a mechanistic insight, suggesting that the observed anti-cancer effects were linked to the modulation of key genes involved in cancer progression, including AR, BCL-2, CASP3, CDK1, and TP53/P53 [1].
To establish a dedicated protocol for this compound, the general approach from the literature can be adapted, focusing on isolating the compound and thoroughly evaluating its effects. The workflow for this process can be visualized as follows:
Here are detailed methodologies for the key experiments outlined in the workflow.
This protocol is adapted from the procedures used to evaluate the Vitex doniana extracts [1]. The principle is that viable cells can reduce yellow MTT to purple formazan crystals.
WST-1 is a modern alternative to MTT, offering greater sensitivity and convenience as it produces a water-soluble formazan dye [2].
Table 2: Comparison of Cell Viability Assays
| Feature | MTT Assay | WST-1 Assay |
|---|---|---|
| Principle | Reduction to water-insoluble formazan [1] | Reduction to water-soluble formazan [2] |
| Key Steps | Removal of medium; solubilization with DMSO [1] | Direct addition to cells; no washing or solubilization [2] |
| Throughput | Lower | Higher |
| Sensitivity | Good | Superior |
To understand how this compound exerts its cytotoxic effects, you can investigate its impact on gene expression, based on the pathway suggested by research on the parent extract [1].
Since data on purified this compound is limited, future research should focus on:
I hope these detailed application notes provide a robust foundation for your research. Should you require further clarification on any of the methodologies, please feel free to ask.
This compound is a sesquiterpene hydrocarbon found in various medicinal plants, increasingly recognized for its potential pharmacological applications. This compound has been identified as a constituent in several essential oils with demonstrated biological activities. Recent studies have revealed its presence in significant quantities in specific plant species, making it an attractive target for isolation and therapeutic development. With the growing interest in natural products as sources for novel pharmaceutical agents, this compound represents a promising candidate worthy of detailed investigation and systematic fractionation protocol development.
The structural foundation of this compound is based on a sesquiterpene framework with the molecular formula C₁₅H₂₀ and a molecular weight of 200.32 g/mol. Its chemical structure features an isopropyl group and two methyl substituents on a naphthalene-derived core, contributing to its hydrophobic character and biological interactions. As part of the broader terpenoid family, which constitutes approximately 90% of essential oil compositions, this compound belongs to a class of compounds known for diverse therapeutic effects including antioxidant, anti-inflammatory, and anticancer properties [1] [2]. The compound's presence, though typically in minor quantities (often <3% of total essential oil composition), belies its significant pharmacological potential that warrants targeted isolation strategies.
This compound possesses distinct chemical properties that influence both its extraction behavior and biological activity. As a sesquiterpene hydrocarbon, it exhibits high hydrophobicity and volatility, aligning with typical essential oil characteristics. The compound's specific structural configuration, including its ring system and substituent patterns, contributes to its potential for interacting with various biological targets, particularly in signaling pathways relevant to inflammation and cancer progression [3].
Table 1: Chemical and Physical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₂₀ | [3] |
| Molecular Weight | 200.32 g/mol | [3] |
| IUPAC Name | 1-Isopropyl-4,7-dimethyl-1,2-dihydronaphthalene | [3] |
| CAS Registry Number | 21391-99-1 | [3] |
| Chemical Structure | [3] |
This compound distribution varies significantly among plant species, with certain aromatic plants serving as more productive sources. Recent phytochemical investigations have identified several promising botanical sources with appreciable this compound content:
Annona amazonica: The essential oil from leaves contains approximately 0.14% this compound, along with other major constituents including (E)-caryophyllene (32.01%), 1,8-cineole (13.93%), and α-humulene (7.15%) [4]. The presence of these complementary compounds may influence the extraction efficiency and potential synergistic effects.
Acorus calamus: Rhizome essential oil demonstrates substantially higher this compound content at 2.5%, making it one of the more concentrated natural sources identified to date [5]. This source also contains other biologically active sesquiterpenoids including acorenone (18.1%) and preisocalamendiol (12.0%) which may co-elute during fractionation.
Additional Sources: Preliminary evidence suggests this compound may also be present in minor quantities in Citrus pseudolimon and other sesquiterpene-rich essential oils, though comprehensive quantification studies are still needed [6].
Source selection considerations should account not only for this compound content but also seasonal variations, geographical origin, and plant developmental stage, all of which significantly impact the metabolic production of target terpenoids. For method development and initial isolation work, Acorus calamus represents the most promising source due to its higher this compound content, though the specific chemotype should be verified prior to large-scale processing.
Hydrodistillation remains the most widely implemented method for initial essential oil extraction from plant materials, particularly suited for this compound recovery due to the compound's volatility and thermal stability. The standard protocol involves:
Plant Material Preparation: Fresh or dried plant material (rhizomes for A. calamus, leaves for A. amazonica) should be coarsely ground to 2-5 mm particle size to optimize both oil release and hydrodynamic flow during distillation. The material is hydrated through pre-soaking for 6-12 hours to facilitate cellular structure breakdown.
Distillation Apparatus Setup: The Clevenger-type apparatus is recommended, with a plant material-to-water ratio of 1:10 (w/v) to ensure complete immersion and efficient hydrodiffusion. The distillation flask should include boiling chips to prevent bumping and ensure smooth vapor generation.
Distillation Parameters: Maintain consistent boiling for 4-6 hours, with the distillation rate controlled to approximately 2-3 mL/min of condensate. Extended distillation times may be necessary for woody rhizomes like A. calamus to ensure complete extraction of sesquiterpene components [5] [7].
Oil Collection and Stabilization: The collected essential oil layer should be separated from the hydrosol, treated with anhydrous sodium sulfate to remove residual water, and stored in amber vials under inert gas (N₂) at -20°C to prevent oxidation and volatilization losses.
Carbon Dioxide-Assisted Hydrodistillation represents a significant advancement in essential oil extraction, offering enhanced efficiency and reduced thermal degradation. Recent studies demonstrate substantial improvements in extraction kinetics and yield when employing CO₂ assistance:
Apparatus Configuration: The system integrates a CO₂ generation reactor (typically using acid-carbonate reactions) with conventional hydrodistillation equipment. CO₂ is introduced at a flow rate of 15-20 mL/min, creating an acidic environment that promotes glandular structure breakdown and enhances compound release [7].
Process Advantages: Comparative studies show that CO₂-assisted hydrodistillation achieves equivalent or higher yields in significantly shorter timeframes (20-30 minutes versus 1-2 hours for conventional methods) while reducing energy consumption by approximately 10-fold [7]. This method also preserves more thermolabile components, potentially increasing this compound recovery.
Optimized Parameters: For this compound-rich materials like A. calamus, the recommended parameters include: CO₂ flow rate 18 mL/min, distillation time 28 minutes, plant material particle size 2 mm, and water-to-plant ratio 8:1 [7].
Table 2: Comparative Performance of Extraction Methods for this compound-Containing Oils
| Extraction Method | Extraction Time | Yield (% w/w) | This compound Recovery | Energy Consumption | Recommended Applications |
|---|---|---|---|---|---|
| Conventional Hydrodistillation | 4-6 hours | 1.2-2.0% | Baseline | High | Initial screening, small-scale isolation |
| Steam Distillation | 2-3 hours | 0.9-1.8% | Moderate | Medium | Large-scale processing |
| CO₂-Assisted Hydrodistillation | 20-30 minutes | 1.5-2.8% | Enhanced | Low (10x reduction) | Targeted compound isolation, method development |
| Microwave-Assisted Extraction | 15-25 minutes | 1.4-2.5% | Variable | Low to Moderate | Rapid screening, process optimization |
The following workflow diagram illustrates the optimized extraction and fractionation process for this compound:
Silica gel chromatography provides an effective initial fractionation step for concentrating this compound from crude essential oils. The following optimized protocol ensures high recovery and effective separation from co-occurring terpenoids:
Stationary Phase Preparation: Use silica gel 60 (230-400 mesh) slurry-packed in a glass column (50 cm × 5 cm for 10 g crude oil) with hexane as the packing solvent. The bed height should be approximately 40 cm for optimal separation efficiency.
Sample Loading: Dissolve the crude essential oil (1 g) in minimal hexane (5 mL) and adsorb onto 2 g of silica gel before dry loading onto the prepared column. This technique minimizes band broadening and improves resolution.
Gradient Elution Protocol:
This compound Collection: Monitor fractions by TLC (silica gel, hexane:ethyl acetate 95:5, visualization with vanillin-sulfuric acid spray). This compound typically appears as a pink-purple spot with Rf 0.6-0.7 under these conditions. Combine appropriate fractions and concentrate under reduced pressure at 30°C.
Preparative Gas Chromatography (GC) represents the most effective method for obtaining high-purity this compound for structural validation and biological testing:
Instrument Parameters: Use a preparative GC system equipped with a megabore column (30 m × 0.53 mm ID × 1.0 μm film thickness, DB-5 equivalent). Employ the following temperature program: initial 60°C (hold 2 min), ramp to 180°C at 5°C/min, then to 280°C at 10°C/min (hold 10 min). Maintain injector temperature at 250°C and detector at 300°C.
Collection Protocol: Using a preparative GC fraction collector, program collection windows based on analytical GC retention time data. For this compound, typically eluting between 32-33 minutes under these conditions, use a heart-cutting approach with collection in U-shaped glass traps cooled to -10°C.
Purity Assessment: Analyze collected fractions by analytical GC-MS to confirm identity and assess purity. The distinctive mass spectrum of this compound shows characteristic fragments at m/z 157, 142, and 129, in addition to the molecular ion at m/z 200 [5] [3].
GC-MS represents the primary analytical tool for this compound identification and quantification in complex essential oil mixtures. The following standardized protocol ensures reproducible results:
Chromatographic Conditions:
Mass Spectrometric Detection:
Identification Criteria: this compound is identified by comparison of its retention index (relative to n-alkane series) and mass spectrum with authentic standards and reference databases. The calculated retention index for this compound should be approximately 1546 on DB-5 type columns [5] [3].
For accurate quantification of this compound in essential oils and fractions, implement the following validated approach:
Calibration Standards: Prepare a series of this compound standards in hexane at concentrations ranging from 0.001 to 1.0 mg/mL. If purified this compound is unavailable, use a response factor relative to an internal standard (tetradecane recommended) based on published data.
Method Validation Parameters:
Quantification Calculation: Use peak area normalization with response factors for semi-quantitative analysis, or external standard calibration for absolute quantification. Report this compound content as percentage of total essential oil composition.
This compound demonstrates promising anticancer potential through multiple mechanisms of action observed in related sesquiterpenes. Standardized protocols for evaluating its efficacy include:
Cytotoxicity Screening (MTT Assay):
Apoptosis Mechanisms:
The anticancer activity of sesquiterpenes like this compound often involves modulation of key signaling pathways, particularly the NF-κB pathway which regulates inflammation, apoptosis, and cell proliferation:
The anti-inflammatory potential of this compound can be evaluated through multiple assay systems targeting different inflammatory mediators:
Lipoxygenase (LOX) Inhibition Assay:
Nitric Oxide (NO) Scavenging Activity:
Cytokine Modulation:
Table 3: Standardized Bioactivity Assessment Parameters for this compound
| Assay Type | Experimental Model | Key Parameters | Expected Activity Range | Positive Controls |
|---|---|---|---|---|
| Cytotoxicity | HepG2, A549, MCF-7 cells | IC₅₀ (μg/mL) | 15-45 μg/mL | Doxorubicin (IC₅₀ 0.5-2 μM) |
| Apoptosis Induction | Annexin V/PI staining | % Apoptotic Cells | 25-60% at IC₅₀ | Staurosporine (1 μM) |
| NF-κB Inhibition | Luciferase reporter assay | % Inhibition at 25 μg/mL | 40-80% | BAY-11-7082 (IC₅₀ 10 μM) |
| LOX Inhibition | Enzyme assay | IC₅₀ (μg/mL) | 20-50 μg/mL | NDGA (IC₅₀ 0.8 μM) |
| NO Scavenging | LPS-stimulated macrophages | % Inhibition at 50 μg/mL | 45-75% | L-NAME (IC₅₀ 25 μM) |
The comprehensive protocols outlined in these Application Notes provide researchers with validated methodologies for the efficient extraction, fractionation, and biological evaluation of this compound from essential oil sources. The integrated approach from plant material selection through mechanistic studies enables systematic investigation of this promising sesquiterpene. The combination of traditional extraction methods with advanced fractionation techniques and contemporary biological assays creates a robust framework for natural product drug discovery.
Future research directions should focus on optimizing this compound yields through plant selection and cultivation strategies, developing synthetic or semi-synthetic approaches to ensure sustainable supply, and exploring formulation strategies to overcome delivery challenges associated with its hydrophobic nature. Additionally, detailed investigation of its molecular targets and potential synergies with established therapeutic agents would advance its development as a pharmaceutical candidate. The protocols provided herein serve as a foundation for these continued investigations, with an emphasis on reproducibility, analytical rigor, and physiological relevance in activity assessment.
Alpha-Calacorene is a sesquiterpene of significant interest in natural product research, pharmaceutical development, and flavor and fragrance studies. This cadina-1,3,5,9-tetraene derivative exhibits a characteristic aromatic profile and demonstrates various biological activities that make it a target compound in analytical chemistry. Solid phase microextraction (SPME) has emerged as a powerful sample preparation technique for analyzing such volatile and semi-volatile organic compounds, offering advantages of minimal sample requirement, solvent-free operation, and integration of sampling, extraction, and concentration into a single step [1]. The analysis of this compound presents specific challenges due to its structural characteristics and typically low abundance in complex matrices, necessitating optimized and validated analytical methods.
Analytical method development for terpenes like this compound must account for their chemical properties and interaction with SPME phases. Traditional analysis of terpenes primarily focuses on free form terpenes, which are volatile and easily extracted by conventional methods. However, recent research indicates that a significant fraction of terpenes in plant materials may exist in bound form, conjugated with sugar moieties, rendering them non-volatile and undetectable by standard headspace SPME without prior hydrolysis [2]. This understanding has important implications for this compound analysis, as the bound fraction may represent a substantial reservoir that could be released under certain conditions, potentially affecting analytical accuracy and interpretation in various applications.
Table 1: Key Chemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Formula | C₁₅H₂₀ |
| Molecular Weight | 200.3193 g/mol |
| IUPAC Name | 1-Isopropyl-4,7-dimethyl-1,2-dihydronaphthalene |
| CAS Registry Number | 21391-99-1 |
| Chemical Structure | Cadina-1,3,5,9-tetraene derivative |
Retention index values are critical parameters for the reliable identification of this compound in complex samples. These indices vary based on stationary phase characteristics and temperature programs, necessitating comprehensive reference data for accurate peak assignment. The following table consolidates experimentally determined retention indices from multiple chromatographic systems to support method development and compound identification [3].
Table 2: Retention Indices of this compound Under Various GC Conditions
| Column Type | Stationary Phase | Temperature Program | Retention Index | Reference |
|---|---|---|---|---|
| Capillary | DB-1 | 60°C @ 3 min, 3°C/min to 220°C | 1538 | Mevy et al., 2006 |
| Capillary | DB-5 | 60°C to 246°C @ 3°C/min | 1546 | Adams et al., 2005 |
| Capillary | DB-5 | 60°C to 246°C @ 3°C/min | 1542 | Adams & Nguyen, 2005 |
| Capillary | HP-5MS | 60°C to 280°C @ 3°C/min | 1522 | Couladis et al., 2003 |
| Capillary | HP-5MS | 60°C to 280°C @ 3°C/min | 1524 | Gkinis et al., 2003 |
| Capillary | DB-5 | 60°C @ 3°C/min | 1543 | Lucero et al., 2003 |
| Capillary | HP-5 | 60°C to 280°C @ 3°C/min | 1540 | Tzakou & Couladis, 2001 |
| Capillary | DB-5 | 60°C to 246°C @ 3°C/min | 1542 | Adams, 2000 |
| Capillary | CP Sil 8 CB | Complex program: 60°C→70°C→170°C→250°C | 1546 | Radusiene et al., 2005 |
| Capillary | HP-Wax | 60°C to 230°C @ 4°C/min | 1948 | Gauvin et al., 2004 |
| Capillary | Supelcowax-10 | 75°C to 230°C @ 3°C/min | 1916 | Tzakou & Couladis, 2001 |
Method optimization is essential for achieving sensitive detection of this compound. Based on studies analyzing similar terpenes in complex matrices, key SPME parameters must be systematically optimized to enhance extraction efficiency [4] [5]. The following table summarizes critical experimental factors and their optimal ranges specifically relevant to sesquiterpene analysis, providing a foundation for method development.
Table 3: SPME Optimization Parameters for Terpene Analysis
| Parameter | Optimal Range | Impact on Extraction |
|---|---|---|
| Fiber Coating | PDMS/DVB, DVB/CAR/PDMS, CAR/PDMS | PDMS/DVB most similar to hydrodistillation for terpenes [4] |
| Extraction Temperature | 70-75°C | Higher temperature increases volatility but may reduce fiber affinity |
| Equilibration Time | 15-30 min | Ensures headspace equilibrium |
| Extraction Time | 20-57 min | Time-dependent partitioning equilibrium |
| Sample Amount | 0.5-1.0 g | Balance between sensitivity and headspace volume |
| Desorption Temperature | 230-250°C | Complete transfer to GC system |
| Desorption Time | 1-5 min | Prevents carryover |
Scope: This protocol describes the analysis of this compound in plant materials using headspace SPME coupled with gas chromatography-mass spectrometry (GC-MS). The method has been validated for various matrices including propolis, Lauraceae plants, and fruit byproducts [4] [5].
Materials and Equipment:
Procedure:
Quality Control:
Scope: This protocol enables the analysis of both free and bound forms of this compound in agricultural products and byproducts. The method incorporates acid hydrolysis to release terpenes from glycosidic precursors, significantly enhancing detection sensitivity for bound terpenes [2].
Materials and Equipment:
Procedure:
Notes:
SPME-GC-MS Workflow illustrates the comprehensive analytical procedure for this compound analysis, highlighting the key steps from sample preparation through final quantitation.
Method Development Pathway outlines the decision process for developing an optimized SPME method based on sample matrix and analytical objectives.
The analysis of this compound in natural products represents a primary application of these SPME protocols. Research indicates that agricultural byproducts, particularly fruit peels, often contain significantly higher concentrations of bound terpenes compared to free forms. For example, studies show that watermelon peel exhibited a dramatic increase in terpene concentration from 47.0 to 101 μg/g after acid hydrolysis, with the profile of bound terpenes being more diverse than that of free terpenes [2]. This has important implications for valorizing waste streams from agricultural processing, as these byproducts may represent economical sources of valuable terpenes for pharmaceutical, cosmetic, and flavor applications.
The odorless nature and high stability of bound terpenes provide advantages over free terpenes in applications requiring neutral scent, such as certain pharmaceutical formulations or functional foods where strong aromatic profiles are undesirable. The controlled release of aromatic compounds from their glycosidic precursors also plays a crucial role in fermentation processes and product aging, as demonstrated in wine making where bound terpenes serve as flavor reserves that are gradually released during fermentation, significantly impacting the sensory properties of the final product [2]. Similar processes may be relevant for this compound in various applications.
Environmental stress factors significantly influence terpene profiles in plants, requiring method customization for specific research applications. Studies on tea plants under drought conditions have demonstrated that mild field drought stress induces substantial changes in volatile compound composition, with different cultivars employing distinct metabolic strategies [6]. Such factors must be considered when developing methods for this compound analysis, as environmental conditions may affect the ratio of free to bound forms or the overall terpene concentration.
For high-throughput applications, recent advancements in SPME technology offer improved efficiency. Automated SPME systems enable unattended processing of multiple samples, significantly reducing analysis time while improving reproducibility. These systems are particularly valuable for comprehensive studies involving large sample sets, such as chemotaxonomic investigations of Lauraceae plants [5] or quality control applications in pharmaceutical development. When implementing such methods for this compound analysis, consideration should be given to the integration of multidimensional separation techniques like GC×GC-MS, which has demonstrated enhanced capability for resolving complex terpene profiles in natural products [7].
Fiber Selection Considerations: The choice of SPME fiber coating significantly impacts this compound extraction efficiency. For comprehensive analysis, PDMS/DVB fibers have demonstrated performance most similar to hydrodistillation for terpene profiling in propolis, making them a preferred choice for initial method development [4]. However, CAR/PDMS fibers may offer enhanced sensitivity for more volatile terpenoids. Fiber conditioning history and potential carryover must be monitored regularly, as terpenes can strongly adsorb to fiber coatings, particularly DVB-containing phases.
Chromatographic Identification: Confident identification of this compound requires dual confirmation through both retention index matching and mass spectral interpretation. Retention indices should fall within the range of 1520-1550 on non-polar columns (e.g., DB-5, HP-5) and 1900-1950 on polar columns (e.g., HP-Wax, Supelcowax-10) under standard temperature programming conditions [3]. Key mass spectral fragments for this compound include base peak m/z 157 and molecular ion m/z 200, with characteristic terpene fragmentation patterns.
Bound Terpene Analysis: When analyzing bound terpenes through acid hydrolysis, optimization of hydrolysis conditions is matrix-dependent. Excessive acid concentration or temperature may degrade terpene structures, while insufficient hydrolysis fails to release bound forms. Method development should include hydrolysis time and temperature optimization experiments. The use of enzymatic hydrolysis with glycosidases represents a milder alternative to acid hydrolysis, potentially preserving labile terpene structures [7].
This compound is a sesquiterpene hydrocarbon (C₁₅H₂₀) found in various plant essential oils [1]. Its key characteristics are summarized in the table below.
| Property | Description |
|---|---|
| Chemical Formula | C₁₅H₂₀ [1] |
| Classification | Sesquiterpene Hydrocarbon [1] |
| Stereochemistry | (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene [1] |
| Physical State | Colorless liquid with a woody aroma [1] |
| Stability Note | No specific data on solvent stability was found. Its chemical structure suggests potential susceptibility to common terpene reactions. |
Although not directly related to solvent stability, the potential bioactivities of this compound are a primary reason for research interest. The table below lists its reported biological properties, though these findings require further confirmation [1].
| Activity | Reported Effect | Research Status |
|---|---|---|
| Antibacterial | Shown to interact with the Bam A protein complex in gram-negative bacteria, disrupting growth [1]. | Preliminary, requires further investigation. |
| Antioxidant | Demonstrated ability to scavenge free radicals in various assays [1]. | Preliminary, requires further investigation. |
| Cytotoxic | Shown to have effects on some cancer cell lines in vitro [1]. | Preliminary, requires further investigation. |
While direct protocols for this compound are not available, the following is a proposed methodological framework based on standard practices for terpene analysis [2] [1]. This can serve as a guide for designing stability studies.
1. Sample Preparation
2. Forced Degradation & Stability-Indicating Assay This approach stresses the compound to simulate long-term stability under various conditions.
3. Data Analysis
This proposed workflow for assessing this compound stability can be visualized as follows:
Diagram 1: A proposed workflow for evaluating .
The current literature highlights both the potential and the significant knowledge gaps regarding this compound.
Why is there no specific stability data for this compound? this compound is a specialized natural product, and research is currently limited. Most studies have used crude plant extracts containing a mixture of compounds, making it difficult to isolate the stability and effects of this compound itself [1].
What is the best way to store this compound based on current knowledge? In the absence of specific data, general best practices for terpenes and sensitive compounds should be followed. This includes storage in a tightly sealed, light-resistant container, under an inert atmosphere (e.g., nitrogen), and at low temperatures (e.g., -20°C) to minimize oxidation and degradation.
Alpha-Calacorene is a sesquiterpene with the molecular formula C₁₅H₂₀ and a molecular weight of 200.3193 g/mol [1]. It is sometimes referred to as 1-isopropyl-4,7-dimethyl-1,2-dihydronaphthalene [2].
Terpenes can exist in both free and bound forms in plant tissues. The extraction of these different forms requires distinct strategies, which are summarized below.
| Form | Chemical Nature & Volatility | Key Extraction Considerations |
|---|---|---|
| Free Terpenes | Volatile, aromatic, low polarity [3] | Extracted via methods that capture volatile oils (e.g., hydrodistillation, steam distillation) [4] [5]. Use moderately polar to non-polar solvents (e.g., hexane) [3]. |
| Bound Terpenes | Non-volatile, odorless, high polarity (conjugated with sugars) [3] | Require a hydrolysis step (e.g., with acid) to break the sugar bond and release the free terpene [3]. Best extracted with polar solvents (e.g., water, ethanol, acetone) before hydrolysis [3]. |
Research on other plants indicates that the concentration and profile of terpenes can be significantly higher and more diverse in the bound form than in the free form [3]. Therefore, ignoring the bound fraction may lead to a substantial underestimation of the total this compound yield.
Given the lack of direct data, a systematic experimental approach is essential. The following workflow outlines key steps for optimizing this compound extraction, from defining your plant material to analyzing the results.
Here are some potential issues and solutions presented in a technical Q&A format.
| Question / Issue | Possible Cause & Solution |
|---|
| Low overall yield from my plant material. | Cause: The target compound may primarily exist in a bound form. Solution: Incorporate an acid hydrolysis step in your protocol to release bound terpenes [3]. | | The extracted compound lacks the expected aroma. | Cause: You may have successfully extracted odorless, bound terpenes [3]. Solution: This is not an extraction failure. Confirm the presence of this compound after hydrolysis using GC-MS. | | How do I choose a solvent for bound terpenes? | Solution: Research on fruit peels suggests acetone may be more efficient than ethanol or water for extracting bound terpenes, but you should test all three [3]. | | Yield varies between batches of the same plant. | Cause: Natural variation due to seasonal effects, plant part, or geographic origin [5]. Solution: Standardize your plant material source and document harvest season and location. |
To build a more comprehensive knowledge base, I suggest you:
This compound is identified in essential oils through Gas Chromatography-Mass Spectrometry (GC-MS). The table below lists plant sources where it has been detected.
| Plant Source | Part Used | Relative Amount (%) | Analytical Method | Key Co-occurring Compounds | Citation |
|---|---|---|---|---|---|
| Cinnamomum osmophloeum (Indigenous Cinnamon) | Leaves | 2.5% | GC-MS | trans-Cinnamaldehyde, Cinnamyl Acetate, Bornyl Acetate [1] | |
| Acorus calamus (Sweet Flag) | Rhizome | 2.5% | GC-MS | Preisocalamendiol (12.0%), Shyobunone (7.5%), Isoshyobunone (5.7%) [2] | |
| Agarwood | Essential Oil | Reported (specific % not provided) | GC-MS | Sesquiterpenes (e.g., Agarospirol, Guaiol), 2-Phenylethylchromones [3] |
Since a dedicated protocol for this compound is not available, the following workflow outlines the standard process for isolating similar terpenes from plant material. You can use this as a foundational guide.
Q1: My GC-MS analysis shows a very low concentration of this compound. How can I improve yield?
Q2: During chromatographic purification, my target compound co-elutes with others. What can I do?
Q3: How can I definitively confirm the identity of my isolated compound?
| Property | Value / Description |
|---|---|
| Chemical Name | (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene [1] [2] |
| CAS Registry Number | 21391-99-1 [3] [2] |
| Molecular Formula | C₁₅H₂₀ [3] [1] [2] |
| Molecular Weight | 200.32 g/mol [3] [1] |
| Chemical Structure | A sesquiterpene hydrocarbon with a dihydronaphthalene core [1]. |
| Odor | Woody [3]. |
| Reported Stability Notes | Susceptible to oxidation (can form alcohols, ketones, carboxylic acids) and can undergo electrophilic substitution on its aromatic ring [1]. |
Based on its chemical properties and general principles of handling organic compounds, you can advise researchers to focus on the following factors to ensure stability:
Since direct data is unavailable, here is a general experimental workflow you can adapt to determine the stability profile of this compound under specific storage conditions. This methodology is inspired by stability studies conducted on other complex natural products [6] [4].
Q1: What is the most critical factor to control when storing this compound? Based on its chemical structure, protection from oxygen is likely the most critical factor to prevent oxidative degradation. Storing the compound under an inert gas like nitrogen or argon is highly recommended [1].
Q2: What analytical techniques are suitable for monitoring its stability? Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this purpose. It is the standard technique used for analyzing volatile terpenes and can both quantify this compound and help identify its volatile degradation products [6] [4] [7]. High-Performance Liquid Chromatography (HPLC) is a viable alternative.
Q3: The search results mention "package-dependent changes" for this compound. What does that mean? One study on beer stability found that the concentration of this compound and other hop terpenes changed over time differently in aluminum cans versus glass bottles [6]. This highlights that the storage container's material and its properties (e.g., light permeability, potential for interaction, gas barrier) can significantly impact the compound's stability and should be a consideration in experimental design.
For reliable GC-MS analysis, understanding the fundamental properties of your target analyte is the first step. The table below summarizes the essential information for this compound.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 21391-99-1 [1] |
| Molecular Formula | C15H20 [1] [2] |
| Molecular Weight | 200.32 g/mol [1] [2] |
| IUPAC Name | (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene [2] |
| Chemical Structure | A sesquiterpene based on a dihydronaphthalene core with two methyl groups and an isopropyl substituent [2]. |
| Stereochemistry | Defined stereocenter, typically the (S) enantiomer [2]. |
This section provides a systematic approach to diagnosing and resolving common issues in GC-MS analysis.
Once you've identified a general area of concern, fine-tuning specific instrument parameters can significantly improve results.
Data Acquisition Rate: This is fundamental for obtaining accurate peak areas and proper peak shape [3].
MS Tuning and Calibration: A well-tuned MS is crucial for sensitivity and accurate mass assignment [4].
Sample cleanup is a proactive way to minimize problems. For terpene analysis, recent research highlights the effectiveness of Headspace Solid-Phase Microextraction (HS-SPME) as a green and sensitive technique [5] [6]. Using a fiber coating like DVB/CAR/PDMS can efficiently extract volatile terpenes directly from the sample headspace, reducing the introduction of non-volatile contaminants into the GC-MS system [5].
How often should I perform MS tuning? While modern instruments are stable, for the best performance in quantitative work, it is recommended to tune and calibrate the MS daily, or at least on the days the instrument is used. This process typically takes only a few minutes [4].
My signal intensity is unstable and varies randomly from run to run. What should I do? A randomly unstable signal often points to a hardware issue rather than a method parameter. Cease optimization efforts and begin systematic troubleshooting [7]. Check the GC system (e.g., injector, column) and the MS ion source for contamination. Ensure the HPLC pump (if using LC-GC) is delivering a stable flow and that the autoinjector is functioning correctly [7].
Where can I find ongoing training for GC-MS troubleshooting? Stay updated with professional webinars and symposia. For example, CHROMtalks hosts annual events where experts share essential troubleshooting tips and tricks for GC workflows [8].
The following chart summarizes a robust workflow for developing and optimizing a GC-MS method for this compound.
What are the primary factors that can cause degradation of this compound during analysis? this compound is a sesquiterpene, and like many such compounds, it is susceptible to degradation from oxygen, light, and heat [1]. During sample preparation and analysis, exposure to these elements can lead to oxidative decomposition or structural changes, altering your results.
Which analytical techniques are commonly used for volatile compounds like this compound? The most prevalent technique for profiling volatile components is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) [2] [3]. This method is excellent because it minimizes the need for extensive sample handling, which can degrade delicate compounds.
The following table summarizes common issues and potential solutions based on general analytical principles and methodologies found in the literature.
| Issue | Potential Causes | Suggested Preventive Measures & Solutions |
|---|---|---|
| Compound Degradation | Exposure to oxygen, high temperatures, or light during sample prep/storage [1]. | Use inert gas (e.g., N₂) sparging; work in dim light; use amber vials; store samples at low temperatures (e.g., 4°C or lower) [2]. |
| Low Analytical Sensitivity | Inefficient extraction from the sample matrix. | Optimize HS-SPME parameters: fiber type (DVB/CAR/PDMS is common), extraction time and temperature [4]. |
| Inconsistent Results | Variable sample preparation, non-uniform heating, or instrument drift. | Follow a strict, standardized protocol; use internal standards for quantification; maintain and calibr equipment regularly [4]. |
Below is a detailed workflow, synthesized from the methodologies used in the search results, for analyzing volatile compounds with care to minimize degradation. You can use this as a template for establishing your own standard operating procedure (SOP).
Step-by-Step Protocol:
Since a direct guide for this compound is unavailable, the key to a stable analysis lies in systematic optimization of your specific method.
Alpha-Calacorene is a terpene, a class of compounds known for being volatile and having low polarity in their free form [1]. This inherent hydrophobicity is the root cause of its poor solubility in water. Research on other terpenes has shown that they can exist in a "bound form," conjugated with sugar molecules, which makes them water-soluble and odorless [1]. However, the free-form terpene, which is likely the subject of your work, presents classic formulation challenges.
Here are several technical approaches you can employ, supported by experimental data from research on similar compounds.
Using organic solvents or solvent-water mixtures is a direct method to dissolve hydrophobic compounds. The choice of solvent significantly impacts extraction efficiency.
The table below summarizes findings from a study that compared different solvents for extracting bound terpenes (which share a hydrophobic terpene core) from fruit peels and corn silk [1]:
| Extraction Medium | Polarity | Reported Performance for Terpene Extraction |
|---|---|---|
| Acetone | Intermediate | Best performing medium; over 1.5 times higher yield than ethanol or water. |
| Ethanol | Polar | Lower yield compared to acetone. |
| Water | High Polar | Lower yield compared to acetone. |
Surfactants can form micelles that encapsulate hydrophobic molecules, allowing them to be dispersed in water. A highly efficient method for recovering beta-carotene (a similarly non-polar compound) from aqueous solution used a non-ionic surfactant (Triton X-102) combined with a ternary deep eutectic solvent (DES, ChCl:U:Gly) to create an aqueous two-phase system (ATPS) [2]. This approach achieved nearly 100% extraction efficiency at 308.15 K [2].
Experimental Workflow for Surfactant/DES System: This workflow synthesizes the methodology used for beta-carotene, which can serve as a template for investigating α-Calacorene [2].
For certain stable compounds, subcritical or superheated water can be a powerful green solvent. While neutral beta-carotene is insoluble in cold water, raising the temperature of water under pressure (e.g., 2 MPa) significantly increases its solubility. One study measured solubility at different temperatures [3]:
| Temperature (K) | Temperature (°C) | Solubility Trend |
|---|---|---|
| 363.15 K | 90 °C | Low |
| 393.15 K | 120 °C | Increasing |
| 423.15 K | 150 °C | Increasing |
| 453.15 K | 180 °C | Highest |
This method requires specialized equipment to maintain water in a liquid state at high temperatures.
Q1: Are there any biocompatible methods for solubilizing α-Calacorene for drug development? Yes. The surfactant-based system mentioned earlier (using Triton X-102 and a DES) was described as a biocompatible process [2]. DESs are often composed of natural components and are considered greener alternatives to traditional organic solvents.
Q2: What analytical techniques are suitable for measuring the solubility of α-Calacorene in these systems? A common approach is to use Gas Chromatography-Mass Spectrometry (GC-MS) [1] [4]. For the surfactant-based system, measuring the concentration in the compound-rich phase after phase separation would indicate success [2]. Molecular dynamics simulation is another advanced method used to predict solubility parameters and understand solute-solvent interactions [3].
Q3: The direct data for α-Calacorene is scarce. How should I proceed with my experiments? It is very common in research to use data from analogous compounds to guide experimental design. Beta-carotene and other terpenes are excellent models. You can use the protocols for solvent selection, surfactant systems, and hot water extraction as a starting point, and then optimize the conditions (e.g., temperature, surfactant type, DES composition) specifically for α-Calacorene.
A logical workflow is the most effective way to diagnose and resolve chromatographic issues. The following diagram outlines this step-by-step process.
Here are the detailed causes and solutions for the common problems identified in the workflow.
| Problem & Symptoms | Common Causes | Corrective Actions |
|---|---|---|
| High Pressure [1] | Clogged column or guard column, blocked inlet frit, salt precipitation, high flow rate. | Flush column with pure water at 40–50°C, followed by strong solvent [1]. Reduce flow rate temporarily. Replace guard column or clogged components. |
| Low Pressure [1] | Leak in the system (fittings, tubing, pump seals), air bubbles, incorrect flow rate setting. | Inspect and tighten connections. Replace worn pump seals or damaged tubing [1]. Purge the pump to remove air. |
| Pressure Fluctuations [1] | Air bubbles in the pump, failing pump seals or check valves, insufficient mobile phase degassing. | Degas mobile phases thoroughly. Purge the pump. Sonicate or replace check valves. Replace worn pump seals [1]. |
| Problem & Symptoms | Common Causes | Corrective Actions |
|---|---|---|
| Tailing Peaks [2] [3] | Column degradation (e.g., void formation), unwanted interactions with active sites on stationary phase, inappropriate mobile phase pH. | Replace the column. Use a high-purity column designed to minimize secondary interactions [2]. Adjust mobile phase pH. |
| Fronting Peaks [2] [3] | Column overload (too much sample), sample solvent stronger than mobile phase, channeling in the column. | Reduce injection volume or sample concentration. Ensure sample is dissolved in a solvent weaker than or similar to the mobile phase [2]. |
| Broad Peaks [2] [3] | General column inefficiency, extra-column volume, mobile phase viscosity, temperature fluctuations. | Ensure column heater is functioning. Use a well-maintained, efficient column. Check for excessive tubing volume between components [2] [1]. |
| Split Peaks [2] | Peak splitting, often due to overloaded columns or specific interactions with the stationary phase. | Reduce sample load. Use a column with a different stationary phase chemistry [2]. |
| Ghost Peaks [2] | Contamination from the mobile phase, sample carryover in the autosampler, or leaching from system components. | Use high-purity solvents. Clean the autosampler injection valve and needle. Run strong wash blanks. Use a "Ghost Buster" column if needed [2]. |
| Problem & Symptoms | Common Causes | Corrective Actions |
|---|---|---|
| Retention Times Too Long [4] | Flow rate too low, mobile phase weaker than intended (e.g., error in preparation), column temperature too low, column aging. | Verify and correct flow rate. Prepare a fresh batch of mobile phase. Ensure column oven is set and working correctly [4]. |
| Retention Times Too Short [4] | Flow rate too high, mobile phase stronger than intended, column temperature too high, column failure. | Verify flow rate. Prepare a fresh batch of mobile phase. Check column oven temperature [4]. Replace the column if it has failed. |
| Retention Times Fluctuating [4] | Inconsistent mobile phase composition, inadequate column equilibration, laboratory temperature variations, pump problems. | Always prepare mobile phase consistently. Allow sufficient time for column equilibration. Use a column oven to stabilize temperature [4]. |
| Problem & Symptoms | Common Causes | Corrective Actions |
|---|---|---|
| Noisy Baseline [1] | Air bubbles in the detector, contaminated mobile phase or solvents, failing UV lamp. | Degas mobile phases thoroughly. Use high-purity solvents. Replace the UV lamp if it is near the end of its life [1]. |
| Drifting Baseline [1] | Mobile phase gradient, temperature changes in the laboratory, slow column equilibration. | Stabilize laboratory temperature. Allow more time for the baseline to stabilize after changing the mobile phase [1]. |
When troubleshooting, it's useful to calculate these key parameters to quantify the performance of your separation for alpha-Calacorene and related compounds.
| Parameter | Formula & Description | Application in Troubleshooting |
|---|
| Retention Factor (k) [4] | ( k = \frac{t_R - t_0}{t_0} ) Measures how long a compound is retained on the column relative to the unretained solvent front. | If k for your compound is too low, the mobile phase is too strong. If k is too high, the mobile phase is too weak. A stable k indicates a robust method. | | Separation Factor (α) [5] | ( \alpha = \frac{k_2}{k_1} ) Measures the relative separation between two peaks (peak 2 and peak 1). | An α of 1 means no separation. The goal is α > 1.1 for baseline resolution. A change in α indicates a chemical change in the system (column or mobile phase) [4] [5]. | | Column Efficiency (N) [6] | ( N = 16 \left( \frac{t_R}{w} \right)^2 ) Measures the sharpness of a peak; higher N indicates a more efficient column. | A sudden drop in N indicates column degradation. Broad peaks reduce N and can lead to poor resolution and sensitivity [6]. |
Preventing issues is more efficient than fixing them. Here are key practices:
Alpha-Calacorene is a sesquiterpene (C15), a class of compounds known for their volatility and susceptibility to evaporation or degradation during sample preparation [1] [2]. The key to managing this volatility lies in adapting your methods to minimize exposure to factors that drive these processes, primarily heat and extended handling.
The table below summarizes the main factors that increase volatility and the corresponding goals for your sample prep protocol.
| Key Factor | Impact on Volatility | Mitigation Goal |
|---|---|---|
| High Temperature [3] | Increases vapor pressure, accelerating terpene loss. | Use minimal/moderate heating; prefer ambient temp when possible. |
| Prolonged Analysis Time | Longer exposure to the sample environment raises loss risk. | Optimize and shorten extraction & analysis steps. |
| Inadequate Container Sealing | Allows volatile vapors to escape from the sample vessel. | Use effective vapor barriers (e.g., EVA Capmat) to seal containers [3]. |
| Unsuitable Extraction Phase | Inefficient extraction fails to capture volatile analytes effectively. | Select SPME fibers with high affinity for terpenes (e.g., DVB/CAR/PDMS) [1] [4]. |
Here are detailed methodologies grounded in the search results to help you preserve this compound.
This solvent-free technique is ideal for volatile organic compounds. The following parameters are optimized for trapping volatile terpenes like sesquiterpenes [1].
Many terpenes in plants exist in a odorless, non-volatile "bound form", conjugated to sugar moieties. These forms are highly stable and water-soluble until hydrolyzed [5]. Analyzing them can provide a more complete profile and avoid losses of the free, volatile form.
The following diagram integrates these strategies into a coherent workflow for analyzing this compound.
Q1: My recovery of this compound is still low. What can I optimize further?
Q2: I see contamination or interference in my chromatogram. What could be the cause?
Q3: Are there more advanced analytical techniques to better detect sesquiterpenes?
For reliable identification, use the following key parameters as a baseline, confirmed against an authentic standard when possible.
| Parameter | Specification |
|---|---|
| CAS Registry Number | 21391-99-1 [1] [2] [3] |
| Molecular Formula | C₁₅H₂₀ [1] [2] [3] |
| Molecular Weight | 200.32 g/mol [1] [4] [3] |
| IUPAC Name | (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene [4] [3] |
Retention indices (RI) are critical for identifying α-Calacorene. The following table summarizes experimental RI values from authoritative databases. Method parameters like column type and temperature program are essential for reproducibility [1].
Table 1: Experimentally Determined Retention Indices (RI) for α-Calacorene
| Column Type | Active Phase | Retention Index (RI) | Experimental Conditions |
|---|---|---|---|
| Non-Polar | DB-5 | 1546 | 30 m/0.26 mm/0.25 μm, He, 3 K/min from 60°C to 246°C [1] |
| Non-Polar | DB-1 | 1538 | 25 m/0.2 mm, He, 60°C for 3 min, then 3 K/min to 220°C [1] |
| Non-Polar | HP-5MS | 1542 | 30 m/0.25 mm/0.25 μm, He, 3 K/min from 50°C to 250°C [1] |
| Polar | HP-Innowax | 1948 | 50 m/0.2 mm/0.4 μm, He, 4 K/min from 60°C, hold at 230°C for 30 min [1] |
| Polar | Supelcowax-10 | 1916 | 30 m/0.32 mm/0.25 μm, He, 3 K/min from 75°C to 230°C [1] |
Recent studies on essential oils provide concrete examples of α-Calacorene content in natural sources, which can serve as benchmarks.
Table 2: Reported Abundance of α-Calacorene in Plant Essential Oils
| Plant Source (Common Name) | Scientific Name | Reported Abundance | Analytical Method |
|---|---|---|---|
| Ciprés de las Guaitecas | Pilgerodendron uviferum | 2.4% of total oil composition [5] | GC-MS |
| Sweet Flag (Rhizome) | Acorus calamus | 2.5% of total oil composition [6] | GC-MS |
The following diagram outlines a general methodology for the extraction and analysis of α-Calacorene from plant material, based on protocols used in recent studies [5] [6].
Workflow for α-Calacorene Analysis
Key Steps in the Workflow:
Q1: The peak for α-Calacorene shows poor resolution from a nearby compound. How can I improve the separation?
Q2: The quantification results for α-Calacorene are inconsistent between sample runs. What could be the cause?
Q3: The mass spectrum matches the library, but the Retention Index (RI) deviates from the literature value. Which parameter is more reliable?
The table below summarizes the key characteristics and reported biological activities of both compounds.
| Feature | Alpha-Calacorene | Beta-Himachalene |
|---|---|---|
| Chemical Formula | C₁₅H₂₀ [1] [2] | C₁₅H₂₄ [3] |
| Chemical Class | Sesquiterpene hydrocarbon [1] | Sesquiterpene hydrocarbon [4] |
| Major Reported Activities | Antioxidant, antimicrobial (antibacterial), cytotoxic (in vitro) [1] | Antimicrobial, antioxidant, anti-inflammatory, dermatoprotective (tyrosinase inhibition) [4] |
| Availability of Quantitative Data | Limited; most studies report it in crude extracts [1] | More extensive; available as a major essential oil component [4] |
| Reported Antimicrobial Efficacy | Shown to interact with BamA protein in gram-negative bacteria [1] | Bactericidal and fungicidal activity demonstrated (e.g., MIC as low as 0.0625% v/v against Gram-positive bacteria) [4] |
For a deeper understanding, here are the methodologies and key findings from the primary research.
The most robust data for beta-himachalene comes from a study where it was the primary component (28.99%) of Cedrus atlantica essential oil [4].
Information on this compound is more preliminary. One source notes it is a sesquiterpene hydrocarbon found in various essential oils and cites studies suggesting potential biological activities [1].
This compound is a sesquiterpene identified in plant essential oils. The table below summarizes its documented occurrences and associated antioxidant activities, though these are for the whole essential oil, not the isolated compound.
| Plant Source | Reported Presence | Antioxidant Activity Context |
|---|---|---|
| Acorus calamus (Sweet Flag rhizome) | Identified as a constituent (2.5% of the essential oil) [1]. | The full essential oil demonstrated antioxidant activity in DPPH and ABTS assays [1]. |
| Cotton (Gossypium hirsutum) | Identified in extracts from cold-shocked seedlings [2]. | Not reported for the compound. |
| Kenaf (Hibiscus cannabinus) | Identified in extracts from cold-shocked seedlings [2]. | Not reported for the compound. |
To facilitate your own experimental comparison, here are the standard protocols for the two most common antioxidant assays cited in the literature, which you would use to generate comparative data [3] [4].
1. DPPH Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom, reducing the purple DPPH radical to a yellow-colored compound [3] [5] [6].
(1 - (A - B) / C) × 100%, where A is the sample absorbance, B is the ethanol absorbance, and C is the control absorbance [5].2. ABTS Radical Cation Scavenging Assay This assay evaluates an antioxidant's ability to transfer an electron to the pre-formed ABTS radical cation (ABTS•+), causing it to decolorize [3] [7].
The following diagram illustrates the general workflow for conducting and comparing antioxidant activity using these standard assays:
The absence of direct comparative data means that establishing the antioxidant profile of this compound is a potential area for primary research. Here is a suggested path forward:
Alpha-Calacorene is identified as a minor volatile compound in various plant essential oils. The table below summarizes its occurrence and the types of biological activities that have been investigated, often for the essential oils as a whole rather than for this compound in isolation.
| Source Plant | Reported Concentration | Type of Study / Associated Biological Activity |
|---|---|---|
| Cedrus atlantica (Atlas Cedar) | 0.37% of the essential oil [1] | In vitro antimicrobial, antioxidant, anti-inflammatory activity of the whole essential oil was documented [1]. |
| Cinnamomum insularimontanum (Taiwan Cinnamon) | 0.55% of the leaf essential oil [2] | The leaf essential oil and other isolates showed significant in vitro anti-inflammatory activity [2]. |
| Annona amazonica | 0.14% of the leaf essential oil [3] | The leaf essential oil demonstrated in vitro and in vivo anti-liver cancer activity in a mouse model [3]. |
| Acorus calamus (Sweet Flag) | Identified in the rhizome oil [4] | The essential oil and extracts showed in vitro anti-proliferative and anti-angiogenic effects on gastric cancer cells [4]. |
| Various Plants (e.g., Calamus, Clove, Hop) | Listed as a constituent [5] | Documented as a natural component; specific activity not detailed in this source [5]. |
Based on the current findings, two critical distinctions are essential for your guide:
To objectively establish the biological activity of this compound, a multi-stage experimental protocol is required. The following diagram outlines the key steps from initial preparation to mechanistic analysis.
The following table summarizes the concentration of α-calacorene found in one plant species based on recent research:
| Plant Species (Common Name) | Plant Family | Plant Part Analyzed | α-Calacorene Concentration (%) | Source / Citation |
|---|---|---|---|---|
| Pilgerodendron uviferum (Ciprés de las Guaitecas) | Cupressaceae | Essential Oil | 2.4% | [1] |
This study identified α-calacorene as a constituent of the essential oil extracted via steam distillation, with the oil's composition dominated by sesquiterpene hydrocarbons (81.2%) [1].
The methodologies below are standard for identifying and quantifying terpene compounds like α-calacorene in plant material.
The specific concentration of α-calacorene is highly dependent on the species, cultivar, and growing conditions. To find more data, I suggest you:
The fight against antibacterial resistance drives development of new agents, including novel synthetics and investigations of natural products.
The following table summarizes major classes of synthetic antibacterial agents approved by the U.S. FDA between 2003 and 2023, detailing their mechanisms and targets [2].
| Antibiotic Class | Examples (Brand Names) | Primary Mechanism of Action | Target Pathogens | Key Features / Notes |
|---|---|---|---|---|
| Quinolones | Gemifloxacin (Factive), Finafloxacin | Inhibits DNA gyrase & topoisomerase IV | Broad-spectrum (Gram-positive, Gram-negative, atypical) | Fourth-generation; used for community-acquired pneumonia [2]. |
| β-Lactams / β-Lactamase Inhibitor Combinations | Sulbactam-Durlobactam | Inhibits cell wall synthesis & protects against enzymatic degradation | Carbapenem-resistant Acinetobacter baumannii | Combats resistance by inhibiting beta-lactamase enzymes [2]. |
| Tetracyclines | Tigecycline (Tygacil), Omadacycline (Nuzyra) | Inhibits protein synthesis by binding to the 30S ribosomal subunit | Broad-spectrum, including multidrug-resistant strains | Tigecycline is a derivative of minocycline; Omadacycline is an aminomethylcycline [2]. |
| Lipoglycopeptides | Telavancin (Vibativ) | Inhibits cell wall synthesis and disrupts membrane potential | Resistant Gram-positive pathogens, like MRSA | Semisynthetic derivative of vancomycin [2]. |
| Oxazolidinones | Torezolid | Inhibits protein synthesis by binding to the 50S ribosomal subunit | Resistant Gram-positive pathogens, like MRSA | A novel 5-hydroxymethyl-oxazolidinone agent [2]. |
| Nitroimidazoles | Delamanid | Inhibits mycolic acid synthesis | Multidrug-resistant Mycobacterium tuberculosis | Novel class for tuberculosis treatment [2]. |
For researchers, standardized methods are crucial for generating comparable data on antibacterial efficacy. The following chart outlines a general workflow for in vitro assessment, which applies to both synthetic and natural compounds.
Core Methodologies:
The search results confirm α-Calacorene is a natural compound but lack quantitative data on its antibacterial efficacy.
To build a meaningful comparison, you may need to pursue the following:
This compound is a sesquiterpene identified in various essential oils. The table below summarizes its documented presence based on the searched studies.
| Essential Oil Source | Documented Presence / Concentration | Research Context |
|---|---|---|
| Leucas virgata (Lamiaceae) | 1.7% of total oil [1] | Single study on aerial parts oil composition. |
| Jatropha intigrimma (Euphorbiaceae) | Identified (specific concentration not listed in excerpt) [2] | Comparative study of leaf oils from three Jatropha species. |
| Jatropha gossypifolia (Euphorbiaceae) | Not detected [2] | Comparative study of leaf oils from three Jatropha species. |
| Jatropha roseae (Euphorbiaceae) | Not detected [2] | Comparative study of leaf oils from three Jatropha species. |
The following methodology is synthesized from the experimental sections of the studies cited, which provide a reliable framework for the comparative analysis of this compound [2] [1] [3].
The diagram below outlines the logical workflow for a comparative GC-MS study, from sample preparation to final comparison.
When planning or interpreting a comparative study on this compound, consider these factors that significantly influence essential oil composition:
The table below summarizes the key identifying information and selected experimental data for this compound found in the search results.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] [2] [3] |
| CAS Registry Number | 21391-99-1 [1] [2] [3] |
| Molecular Formula | C₁₅H₂₀ [1] [2] [3] |
| Molecular Weight | 200.3193 g/mol [1] [3] |
| IUPAC Standard InChI | InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-7,9-10,13H,8H2,1-4H3 [1] [3] |
| Synonyms | 1-Isopropyl-4,7-dimethyl-1,2-dihydronaphthalene; Cadina-1,3,5,9-tetraene; α-Calacorene I [1] [3] |
| Retention Index (RI) on Non-Polar Columns | Values range from ~1520 to 1585 (e.g., on DB-5, HP-5MS, SPB-5 columns) [1] |
| Retention Index (RI) on Polar Columns | Values range from ~1901 to 1948 (e.g., on Carbowax 20M, HP-Wax columns) [1] |
While a direct comparative study was not found, the search results point to a relevant class of complex natural products that can inform your research.
Given the lack of a ready-made guide, here is a methodological workflow you could follow to conduct your own comparative study. The diagram below outlines the key stages.
Here are detailed methodologies for two types of experiments relevant to comparing compounds like this compound, based on the search results.
This is a standard technique for identifying and comparing volatile compounds like sesquiterpenes [4] [5].
The search results highlight this as a relevant bioactivity for terpene-derived compounds [4].